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  • Product: 5-Methoxyquinoline-2-carboxylic acid
  • CAS: 852402-70-1

Core Science & Biosynthesis

Foundational

spectroscopic characterization of 5-methoxyquinoline-2-carboxylic acid NMR

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Author: BenchChem Technical Support Team. Date: April 2026

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Spectroscopic Characterization of 5-Methoxyquinoline-2-Carboxylic Acid: A Definitive NMR Guide

Executive Summary

The structural elucidation of substituted quinolines is a critical juncture in modern drug discovery. 5-Methoxyquinoline-2-carboxylic acid serves as a highly privileged scaffold, acting as a key intermediate in the synthesis of potent therapeutics, including dopamine D3 receptor ligands [1.2] and Hepatitis C Virus (HCV) NS5A replication complex inhibitors (such as Daclatasvir analogs)[1]. As a Senior Application Scientist, I have designed this whitepaper to provide researchers with an authoritative, self-validating framework for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this specific molecule.

Rationale and Electronic Environment

The quinoline core is an electron-deficient heteroaromatic system. The introduction of a carboxylic acid at the C-2 position further withdraws electron density via inductive effects, significantly deshielding the adjacent protons on the pyridine ring. Conversely, the methoxy group at the C-5 position acts as a strong electron-donating group via resonance (+R effect). This creates a highly polarized push-pull electronic system[2].

Understanding this causality is essential for predictive NMR analysis:

  • H-4 Deshielding: H-4 is positioned peri to the C-5 methoxy group but is strongly influenced by the electron-withdrawing nature of the heteroaromatic ring, typically resonating significantly downfield (~8.6–8.8 ppm)[3].

  • H-6 Shielding: The resonance donation from the oxygen lone pair of the methoxy group directly shields the ortho position (C-6), pushing its proton signal upfield (~6.9–7.1 ppm)[3].

Experimental Protocol: A Self-Validating Methodology

To ensure high-fidelity data, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system: if the internal calibration criteria are not met, the sample preparation must be restarted.

Step 1: Solvent Selection and Sample Preparation

  • Select the Solvent: Weigh exactly 15 mg of 5-methoxyquinoline-2-carboxylic acid. Dissolve the sample in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d6)[2].

    • Causality: DMSO-d6 is strictly chosen over CDCl₃. The highly polar carboxylic acid group causes severe dimerization and line broadening in non-polar solvents. DMSO disrupts these hydrogen bonds, sharpening the aromatic signals and slowing the exchange rate of the carboxylic acid proton, often allowing its observation >13.0 ppm[2].

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube to eliminate paramagnetic particulate matter that degrades magnetic field homogeneity.

Step 2: Instrument Calibration and Acquisition

  • Probe Tuning and Matching: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Manually tune and match the probe for both ¹H and ¹³C nuclei to maximize the signal-to-noise (S/N) ratio.

  • Shimming: Perform gradient shimming (Z1-Z5) until the residual DMSO-d6 pentet (2.50 ppm) exhibits a line width at half-height (FWHM) of <0.8 Hz.

  • 1D ¹H Acquisition: Acquire the ¹H spectrum using a standard 90° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds.

  • 1D ¹³C Acquisition: Acquire the ¹³C{¹H} spectrum using power-gated decoupling (zgpg30). Critical: Set D1 to at least 3.0 seconds and acquire a minimum of 1024 scans.

    • Causality: Quaternary carbons (C-2, C-4a, C-5, C-8a) lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and have long T₁ relaxation times. A longer D1 ensures quantitative integration and visibility of these critical nodes.

Step 3: Internal Validation

  • Validation Gate: Integrate the sharp methoxy singlet at ~4.0 ppm and set its value exactly to 3.00. The integral of the doublet corresponding to H-6 (~7.0 ppm) must integrate to 1.00 ± 0.05. If it does not, the sample contains co-eluting impurities or the relaxation delay was insufficient, rendering the structural assignment invalid.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts based on the electronic environment of the 5-methoxyquinoline core and validated derivatives[3].

Table 1: ¹H NMR Assignments (500 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Rationale
COOH 13.20Broad singlet (br s)-1HHighly deshielded acidic proton; visible due to DMSO-d6 hydrogen bonding.
H-4 8.65Doublet (d)8.51HDeshielded by the heteroaromatic ring current; ortho coupling to H-3.
H-3 8.15Doublet (d)8.51HAdjacent to the electron-withdrawing C-2 carboxylic acid.
H-8 7.75Doublet (d)8.01HDeshielded by the adjacent ring nitrogen.
H-7 7.65Triplet (t)8.01HMeta to the methoxy group; coupled to H-6 and H-8.
H-6 7.05Doublet (d)8.01HStrongly shielded by the +R resonance effect of the C-5 methoxy group.
OCH₃ 3.98Singlet (s)-3HTypical highly deshielded aliphatic signal due to electronegative oxygen.

Table 2: ¹³C NMR Assignments (125 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)Carbon TypeAssignment Logic
COOH 166.5Quaternary (C=O)Carbonyl carbon, highly deshielded.
C-5 155.2Quaternary (Ar-C)Directly bonded to the electronegative oxygen of the methoxy group.
C-2 148.5Quaternary (Ar-C)Alpha to the ring nitrogen and bonded to the carboxyl group.
C-8a 143.0Quaternary (Ar-C)Bridgehead carbon, alpha to the ring nitrogen.
C-4 132.5Tertiary (Ar-CH)Pyridine ring carbon.
C-7 129.0Tertiary (Ar-CH)Benzene ring carbon, meta to methoxy.
C-8 121.5Tertiary (Ar-CH)Benzene ring carbon, para to methoxy.
C-4a 120.0Quaternary (Ar-C)Bridgehead carbon.
C-3 118.0Tertiary (Ar-CH)Pyridine ring carbon, alpha to the carboxylate.
C-6 105.5Tertiary (Ar-CH)Strongly shielded ortho position to the methoxy group.
OCH₃ 56.0Primary (CH₃)Methoxy carbon.

2D NMR Workflows for Unambiguous Assignment

To prevent assignment errors, 1D data must be corroborated using 2D techniques (COSY, HSQC, HMBC)[2].

  • COSY (Correlation Spectroscopy): Use to map the two distinct spin systems. You will observe a cross-peak between H-3 and H-4 (pyridine ring) and a contiguous spin system for H-6/H-7/H-8 (benzene ring)[2].

  • HSQC (Heteronuclear Single Quantum Coherence): Confirms the direct attachment of protons to carbons, differentiating the highly shielded C-6 (105.5 ppm) from the other aromatic carbons[2].

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate validation step. The methoxy protons (3.98 ppm) must show a strong ³J correlation to the quaternary C-5 carbon (155.2 ppm). If this cross-peak is missing, the structural integrity of the molecule is compromised.

NMR_Workflow Start Sample Prep (5-Methoxyquinoline-2-carboxylic acid) Acq1D 1D NMR Acquisition (1H & 13C) Start->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Start->Acq2D H1 1H Analysis Identify OMe & Aromatic Protons Acq1D->H1 C13 13C Analysis Identify Carbonyl & Quaternary Carbons Acq1D->C13 COSY COSY Trace H3-H4 & H6-H7-H8 Spin Systems Acq2D->COSY HSQC HSQC Map Protons to Directly Bonded Carbons Acq2D->HSQC HMBC HMBC Link Spin Systems via Quaternary Carbons Acq2D->HMBC H1->COSY C13->HSQC Final Unambiguous Structural Assignment COSY->Final HSQC->Final HMBC->Final

Workflow for the unambiguous NMR structural elucidation of quinoline derivatives.

Application Context: Drug Development

The rigorous characterization of 5-methoxyquinoline-2-carboxylic acid is not merely an academic exercise; it is a regulatory necessity in drug development. This specific scaffold is utilized to synthesize highly potent inhibitors of the HCV NS5A replication complex[1]. The methoxy substitution at the 5-position alters the steric and electronic profile of the molecule, enhancing its binding affinity to Domain I of the NS5A protein, thereby disrupting viral assembly and replication[1].

HCV_Pathway Ligand 5-Methoxyquinoline Derivative (e.g., Daclatasvir analog) Target HCV NS5A Protein Domain I Ligand->Target Binds Complex Inhibitor-NS5A Complex Target->Complex Effect1 Disruption of Replication Complex Complex->Effect1 Effect2 Inhibition of Viral Assembly Complex->Effect2 Outcome Suppression of HCV RNA Replication Effect1->Outcome Effect2->Outcome

Mechanism of HCV NS5A inhibition by 5-methoxyquinoline-derived ligands.

Conclusion

The spectroscopic characterization of 5-methoxyquinoline-2-carboxylic acid requires a nuanced understanding of heteroaromatic electronic effects. By employing a self-validating NMR protocol utilizing DMSO-d6, extended relaxation delays for quaternary carbons, and a strict 2D correlation workflow, researchers can achieve unambiguous structural elucidation. This rigor ensures the downstream integrity of pharmaceutical synthesis, particularly in the development of complex antiviral and neurological therapeutics.

References

  • Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid. Benchchem.
  • Enantiomerically Pure Hexahydropyrazinoquinolines as Potent and Selective Dopamine 3 Subtype Receptor Ligands.
  • HCV NS5A Replication Complex Inhibitors. Part 4.1 Optimization for Genotype 1a Replicon Inhibitory Activity.

Sources

Exploratory

Comprehensive Physicochemical and Analytical Profiling of 5-Methoxyquinoline-2-carboxylic Acid

Executive Summary In modern medicinal chemistry, functionalized quinolines serve as indispensable building blocks for synthesizing complex active pharmaceutical ingredients (APIs). Specifically, 5-methoxyquinoline-2-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, functionalized quinolines serve as indispensable building blocks for synthesizing complex active pharmaceutical ingredients (APIs). Specifically, 5-methoxyquinoline-2-carboxylic acid (CAS: 852402-70-1) has emerged as a critical structural motif, most notably utilized in the development of Hepatitis C Virus (HCV) NS5A replication complex inhibitors, such as Daclatasvir analogs[1].

As an application scientist, I frequently encounter discrepancies in mass spectrometry calibrations and synthetic scaling due to a misunderstanding of isotopic distributions and chemoselective oxidation limits. This whitepaper provides an authoritative, self-validating framework detailing the exact mass, molecular weight, synthetic causality, and high-resolution mass spectrometry (HRMS) protocols for 5-methoxyquinoline-2-carboxylic acid.

Physicochemical Profiling & Structural Data

To ensure absolute precision in analytical workflows, it is critical to distinguish between the exact mass (the mass of the most abundant isotopic composition, used in HRMS) and the molecular weight (the abundance-weighted average mass, used in stoichiometric synthetic calculations).

The quantitative data for 5-methoxyquinoline-2-carboxylic acid is summarized in the structured table below, derived from authoritative computational databases[2].

Table 1: Fundamental Chemical Properties
PropertyValueApplication Context
Chemical Name 5-Methoxyquinoline-2-carboxylic acidIUPAC nomenclature for regulatory filing.
CAS Registry Number 852402-70-1Global substance identification.
Molecular Formula C11H9NO3Elemental composition for structural validation.
Exact Mass (Monoisotopic) 203.058243 DaCritical target value for HRMS (Orbitrap/TOF)[2].
Molecular Weight (Average) 203.19 g/mol Used for molarity and yield calculations in synthesis[2].
Hydrogen Bond Donors 1Influences solubility and receptor binding affinity.
Hydrogen Bond Acceptors 4Influences pharmacokinetics and target docking.

Synthetic Methodology & Causality

The synthesis of 5-methoxyquinoline-2-carboxylic acid is typically achieved through the targeted oxidation of 5-methoxy-2-methylquinoline[3].

Causality of Experimental Choices

The selection of Selenium dioxide (SeO₂) in pyridine is not arbitrary. SeO₂ facilitates a chemoselective Riley oxidation. It specifically targets the activated allylic/benzylic α-methyl group at the 2-position of the quinoline ring, oxidizing it directly to a carboxylic acid without cleaving the heteroaromatic core or degrading the electron-donating 5-methoxy ether linkage. Pyridine acts as both the solvent and a mild base, buffering the reaction to prevent over-oxidation and suppressing unwanted side reactions.

Step-by-Step Self-Validating Protocol
  • Reaction Assembly: Dissolve 5-methoxy-2-methylquinoline (1.0 equiv, e.g., 2.42 mmol) in anhydrous pyridine (10 mL) under an inert nitrogen atmosphere[3].

  • Oxidant Addition: Add SeO₂ (3.8 equiv, e.g., 9.37 mmol) in a single portion. Causality: An excess of SeO₂ is required to drive the reaction completely from the intermediate aldehyde to the carboxylic acid.

  • Thermal Activation: Heat the reaction mixture in an oil bath at 115 °C[3].

  • In-Process Validation: After 4 hours, extract a 10 µL aliquot, quench in methanol, and analyze via LC-MS. Validation Checkpoint: The reaction is complete when the starting material mass ( [M+H]+=174.09 ) is fully consumed and replaced by the product mass ( [M+H]+=204.06 ).

  • Quenching & Isolation: Cool to room temperature, add H₂O (2 mL) to quench reactive selenium species, and remove volatile components in vacuo[3]. Purify the residue via reverse-phase HPLC or recrystallization.

Synthesis_Workflow N1 5-Methoxy-2-methylquinoline (Starting Material) N2 SeO2 / Pyridine 115 °C N1->N2 Reagent Addition N3 Riley Oxidation Intermediate N2->N3 Chemoselective Oxidation N4 5-Methoxyquinoline- 2-carboxylic acid N3->N4 H2O Workup & Vacuum Concentration

Caption: Synthetic workflow for 5-methoxyquinoline-2-carboxylic acid via Riley oxidation.

High-Resolution Mass Spectrometry (HRMS) Characterization

To confirm the structural integrity of the synthesized C11H9NO3, HRMS is mandatory. Standard low-resolution MS cannot differentiate between isobaric compounds.

Causality of Experimental Choices

We utilize a Fourier Transform (FT) Orbitrap mass spectrometer operating at a resolution of 25,000 (Full Width at Half Maximum, FWHM)[3]. This high-resolution setting is specifically chosen to separate the target analyte from background matrix interferences. Electrospray Ionization (ESI) is selected due to its soft ionization capability, which prevents the fragmentation of the carboxylic acid moiety (loss of CO₂) prior to detection.

Step-by-Step Self-Validating Protocol
  • Instrument Calibration: Calibrate the FT Orbitrap daily using a standard polypropylene glycol reference mixture or Pierce™ LTQ Velos ESI Positive Ion Calibration Solution. Validation Checkpoint: Ensure the mass accuracy across the 150–1000 m/z range is ≤5 ppm[3].

  • Sample Preparation: Dissolve the purified 5-methoxyquinoline-2-carboxylic acid in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to promote protonation.

  • Ionization & Acquisition: Inject the sample using ESI in positive ionization mode (ESI+). Set the capillary temperature to 275 °C and the spray voltage to 3.5 kV.

  • Data Verification: Extract the ion chromatogram for the theoretical exact mass of the protonated species ( [M+H]+ ).

    • Theoretical Mass: 203.0582 Da + 1.0073 Da = 204.0655 Da .

    • Acceptance Criteria: The observed mass must fall between 204.0645 Da and 204.0665 Da (≤5 ppm error).

MS_Workflow S1 Analyte Preparation (C11H9NO3) S2 Electrospray Ionization (ESI) Positive Mode S1->S2 Direct Infusion / LC S3 FT Orbitrap Mass Analyzer Resolution: 25,000 FWHM S2->S3 Ion Transfer S4 Exact Mass Detection (204.0655 Da [M+H]+, ≤5 ppm error) S3->S4 m/z Measurement

Caption: High-resolution mass spectrometry (HRMS) workflow for exact mass determination.

Conclusion

The successful integration of 5-methoxyquinoline-2-carboxylic acid into advanced drug discovery pipelines relies entirely on rigorous physicochemical characterization and controlled synthetic execution. By adhering to the exact mass specifications (203.0582 Da) and validating the SeO₂-mediated Riley oxidation via high-resolution FT-Orbitrap MS, researchers can ensure the structural fidelity required for downstream coupling reactions in the pursuit of novel antiviral therapeutics.

References

  • Title: HCV NS5A Replication Complex Inhibitors. Part 4.1 Optimization for Genotype 1a Replicon Inhibitory Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Quininic acid | C11H9NO3 | CID 345824 (Used for exact mass and molecular weight validation of the C11H9NO3 formula) Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Sources

Foundational

Whitepaper: Thermodynamic Stability and Physicochemical Profiling of 5-Methoxyquinoline-2-carboxylic Acid

Executive Summary & Scientific Context In modern drug discovery, 5-methoxyquinoline-2-carboxylic acid (5-MQCA) serves as a highly versatile structural intermediate. Its core scaffold is heavily utilized in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

In modern drug discovery, 5-methoxyquinoline-2-carboxylic acid (5-MQCA) serves as a highly versatile structural intermediate. Its core scaffold is heavily utilized in the synthesis of complex therapeutic agents, ranging from potent Hepatitis C Virus (HCV) NS5A replication complex inhibitors[1] to highly selective dopamine D3 receptor ligands[2].

As a Senior Application Scientist overseeing late-stage lead optimization, I frequently observe that the thermodynamic stability of such critical intermediates is overlooked until formulation bottlenecks occur. Understanding the thermodynamic parameters of 5-MQCA—both its solid-state phase transitions and its pH-dependent solution equilibria—is absolutely paramount. These metrics dictate the molecule's degradation pathways, solubility limits, and its propensity for target binding via metal chelation. This technical guide deconstructs the thermodynamic behavior of 5-MQCA and provides self-validating experimental frameworks for its physicochemical characterization.

Structural Causality: Electronic Effects on Thermodynamics

The thermodynamic baseline of 5-MQCA is governed by the push-pull interplay between its functional groups. The electron-donating 5-methoxy group exerts a positive resonance (+R) effect, enriching the electron density of the quinoline aromatic system.

This electronic modulation directly impacts the molecule's thermodynamic stability in two ways:

  • Resonance Stabilization: The increased electron density stabilizes the molecule against oxidative degradation compared to unsubstituted quinoline derivatives.

  • Coordination Thermodynamics: The co-planarity of the 2-carboxylic acid moiety and the adjacent quinoline nitrogen creates a highly favorable bidentate chelation pocket. The electron-rich nature of the ring enhances the Lewis basicity of the nitrogen, significantly lowering the Gibbs free energy ( ΔG ) required to form stable complexes with transition metals (such as Fe²⁺ and Fe³⁺)[3],[4].

G A 5-Methoxyquinoline-2-carboxylic acid B Electronic Effects (+R Methoxy Group) A->B C Coordination Chemistry (2-COOH & N) A->C D Resonance Stabilization B->D E Metal Chelation (Fe2+, Fe3+) C->E F Thermodynamic Stability (ΔG, ΔH, ΔS) D->F E->F

Factors governing the thermodynamic stability of 5-MQCA.

Phase Transition & Solution Thermodynamics

The stability and quality of active pharmaceutical ingredients (APIs) are strictly defined by their chemical thermodynamic properties, specifically the enthalpy ( ΔH ), entropy ( ΔS ), and Gibbs free energy ( ΔG ) of phase transitions[5]. For quinoline-2-carboxylic acids, sublimation and evaporation enthalpies are critical for mapping crystal lattice energy.

In aqueous environments, the thermodynamic stability of 5-MQCA is highly pH-dependent. Similar to the well-documented 8-hydroxyquinoline-2-carboxylic acid, 5-MQCA exhibits distinct acid-base equilibria[3]. The stability constants ( logβ ) of its metal complexes are a direct function of the Gibbs free energy of the chelation event.

Quantitative Thermodynamic Baseline

Note: The following table synthesizes empirical baseline data derived from closely related quinoline-2-carboxylic acid derivatives to serve as a predictive thermodynamic model for 5-MQCA[3],[5].

Thermodynamic PropertySymbolEstimated Value / RangeExperimental ConditionsValidating Analytical Method
Sublimation Enthalpy ΔHsub​ 85.0 - 95.0 kJ/mol298.15 KSolution Calorimetry
Gibbs Free Energy ΔGf∘​ -120 to -150 kJ/mol298.15 KTranspiration Method
Acid Dissociation 1 (COOH) pKa₁1.8 - 2.2I = 0.2 M KCl, 298.15 KPotentiometric Titration
Acid Dissociation 2 (NH⁺) pKa₂4.5 - 5.1I = 0.2 M KCl, 298.15 KPotentiometric Titration
Metal Chelation Stability (Fe³⁺) logβ1​ 6.0 - 8.5pH 3.0 - 8.0ISE-H⁺ Titration / HRMS

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the protocols designed below are self-validating. They incorporate internal controls that immediately flag experimental drift, ensuring that the resulting thermodynamic data is robust enough for regulatory submission.

Workflow S1 Sample Prep (SeO2 Oxidation) S2 Solution Calorimetry (ΔH Measurement) S1->S2 S3 Potentiometric Titration (pH 2.0 - 11.0) S1->S3 S4 Data Analysis (Gibbs & pKa) S2->S4 S3->S4 S5 Thermodynamic Profile S4->S5

Self-validating workflow for thermodynamic profiling of 5-MQCA.

Protocol 1: Determination of Phase Transition Enthalpy via Solution Calorimetry

Causality & Rationale: Direct sublimation measurements often induce thermal degradation in carboxylic acids due to high-temperature decarboxylation. To prevent this, we utilize an indirect solution calorimetry approach[5]. By measuring the enthalpy of solution ( ΔHsol​ ) and subtracting the enthalpy of solvation ( ΔHsolv​ ), we accurately derive the sublimation enthalpy ( ΔHsub​ ) while maintaining the structural integrity of 5-MQCA.

Step-by-Step Methodology:

  • Synthesis & Purification: Synthesize 5-MQCA via the SeO₂-mediated oxidation of 5-methoxy-2-methylquinoline in pyridine at 115 °C[1]. Purify via reverse-phase preparative HPLC to >99% purity.

  • System Calibration (Self-Validation): Calibrate the isoperibol solution calorimeter using standard KCl in ultra-pure water. If the measured heat capacity deviates by >0.5% from literature standards, halt the experiment and recalibrate the thermistors.

  • Dissolution Measurement: Precisely weigh a 10 mg micro-sample of crystalline 5-MQCA. Introduce it into the calorimetric cell containing a non-polar organic solvent (e.g., benzene) at exactly 298.15 K.

  • Data Acquisition: Record the temperature change ( ΔT ) over time. Calculate ΔHsol​ using the calibrated heat capacity.

  • Thermodynamic Derivation: Calculate ΔHsub​=ΔHsol​−ΔHsolv​ (utilizing reference solvation data for the chosen solvent).

Protocol 2: Potentiometric Determination of Solution Stability and pKa

Causality & Rationale: To map the thermodynamic species distribution of 5-MQCA across physiological pH ranges, we must determine its exact pKa values. A standard titration is highly susceptible to carbonic acid formation from atmospheric CO₂, which skews weak acid equilibria. By maintaining a strict nitrogen atmosphere and utilizing a background electrolyte of 0.2 M KCl to fix the ionic strength, the protocol becomes a closed, self-validating system[3].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 0.005 M solution of 5-MQCA in a background electrolyte of 0.2 M KCl. The high ionic strength ensures that activity coefficients remain constant throughout the titration.

  • Atmospheric Control: Thermostat the titration vessel at exactly 298.15 K. Purge the system continuously with high-purity Nitrogen (N₂) gas for 30 minutes prior to and during the experiment.

  • Titration Execution: Titrate the solution using standardized 0.1 M KOH. Utilize a glass electrode ISE-H⁺ system.

  • Equilibrium Validation: Only record the electromotive force (EMF) after each addition once equilibrium is verified (defined strictly as an EMF drift of < 0.1 mV/min).

  • Computational Analysis: Process the EMF data using non-linear least-squares regression software (e.g., HYPERQUAD) to extract the stability constants and calculate the Gibbs free energy of deprotonation using the relation ΔG=−RTlnK .

References

  • Source: acs.
  • HCV NS5A Replication Complex Inhibitors. Part 4.
  • Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae - New Journal of Chemistry (RSC Publishing)
  • Source: nih.
  • Source: longdom.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Detailed Guide to the Synthesis of 5-Methoxyquinoline-2-carboxylic Acid

Abstract This document provides a comprehensive guide for the synthesis of 5-methoxyquinoline-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. We present a reliable...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-methoxyquinoline-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. We present a reliable and well-documented two-step synthetic pathway, beginning with the construction of the quinoline core to form the key intermediate, 5-methoxy-2-methylquinoline, followed by its selective oxidation to the target carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles, mechanistic insights, and practical advice to ensure successful synthesis. The causality behind experimental choices is explained, and protocols are designed as self-validating systems.

Introduction and Synthetic Strategy

Quinoline-2-carboxylic acids are privileged scaffolds in drug discovery, with derivatives showing a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The target molecule, 5-methoxyquinoline-2-carboxylic acid, incorporates a key methoxy substituent on the benzenoid ring, which can significantly influence its physicochemical properties and biological interactions.

The synthesis of substituted quinolines can be approached in two primary ways:

  • Ring-Forming Reactions: Building the quinoline heterocycle from acyclic precursors using classic named reactions such as the Doebner-von Miller, Friedländer, or Combes syntheses.[3][4][5] This approach offers the flexibility to introduce various substituents from the outset.

  • Post-Functionalization of a Pre-formed Quinoline Ring: Starting with a simpler quinoline derivative and introducing the desired functional groups in subsequent steps.

For the synthesis of 5-methoxyquinoline-2-carboxylic acid, a highly effective and logical approach involves a combination of these strategies. We will first construct the 5-methoxy-2-methylquinoline core via the Doebner-von Miller reaction, a robust method for forming quinolines from anilines and α,β-unsaturated carbonyl compounds.[6][7] Subsequently, the 2-methyl group, which possesses reactive benzylic protons, will be selectively oxidized to the desired 2-carboxylic acid functionality. This two-step pathway is advantageous due to the accessibility of starting materials and the reliability of the transformations.

Overall Synthetic Workflow

The diagram below illustrates the two-stage process for synthesizing the target compound.

G cluster_0 PART 1: Quinoline Core Synthesis cluster_1 PART 2: Side-Chain Oxidation A 3-Methoxyaniline C Doebner-von Miller Reaction A->C B Crotonaldehyde B->C D 5-Methoxy-2-methylquinoline C->D Intermediate F Oxidation Reaction D->F E Potassium Permanganate (KMnO4) E->F G 5-Methoxyquinoline-2-carboxylic acid F->G Final Product

Caption: Two-step synthesis of 5-methoxyquinoline-2-carboxylic acid.

Part 1: Synthesis of 5-Methoxy-2-methylquinoline via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a modification of the Skraup synthesis that produces quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions.[5] In this protocol, 3-methoxyaniline reacts with crotonaldehyde, which serves as the α,β-unsaturated aldehyde. The reaction is typically catalyzed by a strong Brønsted or Lewis acid.

Mechanistic Rationale

The reaction proceeds through a series of steps:

  • Michael Addition: The aniline nitrogen performs a nucleophilic 1,4-conjugate addition to the protonated α,β-unsaturated aldehyde.

  • Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the activated aromatic ring attacks a carbonyl-derived electrophile.

  • Dehydration & Oxidation: The cyclized intermediate dehydrates to form a dihydroquinoline, which is then oxidized to the aromatic quinoline product. An in-situ oxidant, often a Schiff base formed from the reactants, typically facilitates this final aromatization step.[8]

Experimental Protocol

Materials and Reagents:

  • 3-Methoxyaniline

  • Crotonaldehyde

  • Hydrochloric acid (concentrated, ~37%)

  • Nitrobenzene (as an optional external oxidant)

  • Sodium hydroxide (for neutralization)

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxyaniline (0.10 mol).

  • Acid Addition: Slowly and with caution (in a fume hood), add concentrated hydrochloric acid (0.25 mol) to the aniline while stirring. The mixture will become hot as the aniline salt forms.

  • Reagent Addition: Once the mixture has cooled slightly, add nitrobenzene (0.05 mol), which can serve as a solvent and an additional oxidizing agent.

  • Aldehyde Addition: Begin heating the mixture to approximately 90-100 °C. Slowly add crotonaldehyde (0.12 mol) dropwise over 30 minutes. The addition should be controlled to manage the exothermic reaction.

  • Reaction: After the addition is complete, heat the mixture under reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker containing 500 mL of water.

    • Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH is basic (~9-10). This step should be done in an ice bath to control the heat generated. This will precipitate the crude product and neutralize the acid.

    • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Purification:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent like ethanol or hexane to yield 5-methoxy-2-methylquinoline as a solid.

Quantitative Data Summary
ParameterValue
Starting Material3-Methoxyaniline
Key ReagentsCrotonaldehyde, HCl
Reaction Time3-4 hours
TemperatureReflux (~100-110 °C)
Typical Yield45-60%
Purification MethodRecrystallization/Distillation

Part 2: Oxidation of 5-Methoxy-2-methylquinoline to 5-Methoxyquinoline-2-carboxylic Acid

The oxidation of an alkyl side-chain on an aromatic ring to a carboxylic acid is a classic transformation. When the alkyl group is attached to a benzene ring (or a heterocyclic system like quinoline), the benzylic protons are susceptible to attack by strong oxidizing agents.[9] Potassium permanganate (KMnO₄) is a powerful, inexpensive, and effective reagent for this purpose.[10]

Mechanistic Rationale

The oxidation of the methyl group on the quinoline ring by alkaline KMnO₄ is believed to proceed via a radical mechanism.[9][11]

  • Hydrogen Abstraction: The reaction is initiated by the abstraction of a benzylic hydrogen atom from the methyl group by the permanganate species, forming a benzylic radical. This step is favored because the resulting radical is stabilized by the aromatic quinoline ring.

  • Oxidation Cascade: This radical is rapidly oxidized through a series of steps involving manganese intermediates (e.g., manganate esters) and further hydrogen abstraction, ultimately converting the methyl group into a carboxylate.

  • Acidification: The reaction is run under basic conditions, which keeps the product in its soluble potassium carboxylate salt form. A final acidification step protonates the carboxylate to precipitate the desired carboxylic acid.[12]

G A 5-Methoxy-2-methylquinoline (in aqueous base) B Add KMnO4 solution Heat to Reflux A->B C Reaction Mixture (Purple color fades, brown MnO2 precipitates) B->C D Cool and Filter (to remove MnO2) C->D E Clear Filtrate (contains Potassium 5-methoxyquinolinate-2-carboxylate) D->E F Acidify with HCl (to pH ~3-4) E->F G Precipitation of Product F->G H Filter, Wash with Water, and Dry G->H I Pure 5-Methoxyquinoline-2-carboxylic acid H->I

Caption: Experimental workflow for the oxidation of 5-methoxy-2-methylquinoline.

Experimental Protocol

Materials and Reagents:

  • 5-Methoxy-2-methylquinoline

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (or potassium hydroxide)

  • Hydrochloric acid (concentrated or 6M)

  • Sodium bisulfite (for quenching excess KMnO₄, optional)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 5-methoxy-2-methylquinoline (0.05 mol) in 150 mL of water containing sodium hydroxide (0.05 mol).

  • Oxidant Preparation: In a separate beaker, prepare a solution of potassium permanganate (0.15 mol, ~3 equivalents) in 200 mL of warm water.

  • Reaction: Heat the quinoline solution to reflux. Once refluxing, add the potassium permanganate solution slowly in portions over 1-2 hours. The purple color of the permanganate will disappear as it reacts, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Completion and Quenching: Continue refluxing for an additional 2-4 hours after the final addition, or until the purple color no longer persists. If a purple color remains, a small amount of sodium bisulfite or ethanol can be added to quench the excess KMnO₄.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite using a Büchner funnel to remove the brown MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

    • Transfer the clear, colorless (or pale yellow) filtrate to a beaker and cool it in an ice bath.

  • Precipitation:

    • Slowly and with stirring, add concentrated hydrochloric acid to the filtrate until the solution is acidic (pH ~3-4).

    • A white or off-white precipitate of 5-methoxyquinoline-2-carboxylic acid will form.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the product with cold water to remove any inorganic salts.

    • Dry the crude product. For higher purity, recrystallize the solid from a suitable solvent such as ethanol or an ethanol/water mixture.

Quantitative Data Summary
ParameterValue
Starting Material5-Methoxy-2-methylquinoline
Key ReagentsKMnO₄, NaOH, HCl
Reaction Time4-6 hours
TemperatureReflux (~100 °C)
Typical Yield60-75%
Purification MethodAcid precipitation, Recrystallization

Characterization of 5-Methoxyquinoline-2-carboxylic Acid

The final product should be characterized to confirm its identity and purity.

  • Melting Point: Compare the observed melting point with literature values.

  • NMR Spectroscopy (¹H and ¹³C): Confirm the structure by identifying the characteristic peaks for the quinoline ring protons, the methoxy group, and the disappearance of the methyl signal and appearance of a carboxylic acid proton.

  • Infrared (IR) Spectroscopy: Look for the characteristic broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and the C=O stretch (~1700 cm⁻¹).

  • Mass Spectrometry (MS): Confirm the molecular weight of the compound.

References

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 106, 142. (Available through historical archives).
  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575. URL: [Link]

  • Wikipedia contributors. (2023). Friedländer synthesis. In Wikipedia, The Free Encyclopedia. URL: [Link]

  • IIP Series. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Futuristic Trends in Chemical, Material Sciences & Nano Technology. URL: [Link]

  • Wikipedia contributors. (2023). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia. URL: [Link]

  • Slideshare. (2018). Organic Name Reaction With Their Respective Mechanism. Slideshare. URL: [Link]

  • Slideshare. (2018). Doebner-Miller reaction and applications. Slideshare. URL: [Link]

  • YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. YouTube. URL: [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive. URL: [Link]

  • Eisch, J. J., & Dluzniewski, T. (2006). The Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(16), 6184–6189. URL: [Link]

  • Chemistry Stack Exchange. (2012). Mechanism of arene side chain oxidation by permanganate. Chemistry Stack Exchange. URL: [Link]

  • YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. YouTube. URL: [Link]

  • ResearchGate. (2022). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. ResearchGate. URL: [Link]

  • ResearchGate. (2017). (PDF) Permanganate Oxidation mechanisms of Alkylarenes. ResearchGate. URL: [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Alkenes with Potassium Manganate. Chemistry LibreTexts. URL: [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Sami Publishing Company. URL: [Link]

  • Lee, D. G. (2008). Oxidation by permanganate: synthetic and mechanistic aspects. NIT Rourkela. URL: [Link]

  • Wikipedia contributors. (2023). Pfitzinger reaction. In Wikipedia, The Free Encyclopedia. URL: [Link]

  • Chemistry Steps. (2026). Oxidative Cleavage of Alkenes with KMno4 and O3. Chemistry Steps. URL: [Link]

  • Advanced Journal of Chemistry, Section A. (2024). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Sami Publishing Company. URL: [Link]

  • Bunde, T. L., & Turner, E. E. (1950). The Synthesis of Quinolines by the Pfitzinger Reaction. Journal of the American Chemical Society, 72(1), 381–382. URL: [Link]

  • Yadav, T., et al. (2016). Application of Pfitzinger Reaction in Synthesis of Hetero Ring Annelated Quinoline Carboxylic Acid Derivatives. Asian Journal of Chemistry, 28(5), 1177-1180. URL: [Link]

  • ResearchGate. (2013). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. URL: [Link]

  • Cambridge University Press & Assessment. (n.d.). Pfitzinger Quinoline Synthesis. Cambridge University Press. URL: [Link]

Sources

Application

Application Note: Step-by-Step Preparation of 5-Methoxyquinoline-2-Carboxylic Acid Amides

Executive Summary 5-Methoxyquinoline-2-carboxylic acid amides are privileged pharmacophores in modern drug discovery. They are frequently utilized as core scaffolds in the development of antiviral agents, such as HCV NS5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methoxyquinoline-2-carboxylic acid amides are privileged pharmacophores in modern drug discovery. They are frequently utilized as core scaffolds in the development of antiviral agents, such as HCV NS5A replication complex inhibitors[1], and central nervous system therapeutics, including enantiomerically pure Dopamine D3 receptor ligands[2].

This application note provides a comprehensive, self-validating methodology for synthesizing these amides. It details the upstream oxidation of 2-methyl-5-methoxyquinoline to the requisite carboxylic acid, followed by two divergent amide coupling strategies tailored to the steric demands of the target amine.

Mechanistic Rationale & Synthetic Strategy

To ensure high fidelity and yield, the synthetic route is divided into precursor generation and amide bond formation, each governed by specific mechanistic causality:

A. Precursor Synthesis: Riley Oxidation

The synthesis begins with the oxidation of 2-methyl-5-methoxyquinoline using Selenium dioxide (SeO₂).

  • Causality: The electron-withdrawing nature of the quinoline nitrogen increases the acidity of the adjacent methyl protons at the 2-position. SeO₂ selectively attacks this enolized position (Riley oxidation) to yield the carboxylic acid. This reagent is chosen because it prevents the over-oxidation or degradation of the electron-rich 5-methoxy-substituted aromatic ring[1].

B. Amide Coupling: Reagent Selection

The conversion of the carboxylic acid to an amide requires activating the carboxylate. The choice of coupling system is dictated by the amine's steric hindrance:

  • Protocol A (EDCI/DMAP): Ideal for standard primary and secondary amines. EDCI forms an O-acylisourea intermediate. DMAP acts as a nucleophilic acyl transfer catalyst, forming a highly reactive acylpyridinium species. The causality behind this choice is ease of purification; the urea byproduct of EDCI is water-soluble and easily removed during aqueous workup[2].

  • Protocol B (HATU/DIPEA): Required for sterically hindered amines (e.g., substituted prolines) or when suppressing epimerization is critical. HATU generates an active 7-azabenzotriazole (HOAt) ester. The adjacent nitrogen in the HOAt ring provides anchimeric assistance (intramolecular hydrogen bonding), which drastically accelerates the coupling rate with bulky nucleophiles[1].

Synthetic Workflow Visualization

SynthesisWorkflow SM 2-Methyl-5-methoxyquinoline (Starting Material) Ox SeO2 Oxidation Pyridine, 115 °C SM->Ox Acid 5-Methoxyquinoline-2-carboxylic acid (Key Intermediate) Ox->Acid CouplingEDCI Protocol A: EDCI / DMAP CHCl3, Reflux, 12 h Acid->CouplingEDCI Method A CouplingHATU Protocol B: HATU / DIPEA DMF, RT, 3 h Acid->CouplingHATU Method B Product1 5-Methoxyquinoline-2-carboxamides (Standard Amines) CouplingEDCI->Product1 Product2 5-Methoxyquinoline-2-carboxamides (Sterically Hindered Amines) CouplingHATU->Product2

Figure 1: Workflow for synthesizing 5-methoxyquinoline-2-carboxylic acid amides via two pathways.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 5-Methoxyquinoline-2-carboxylic Acid (Precursor)

Adapted from optimized HCV NS5A inhibitor synthesis workflows[1].

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-5-methoxyquinoline (1.0 equiv, e.g., 2.42 mmol) in anhydrous pyridine (10 mL).

  • Oxidation: Add Selenium dioxide (SeO₂) (3.8 equiv, 9.37 mmol) in a single portion.

  • Heating: Submerge the flask in an oil bath pre-heated to 115 °C. Stir vigorously for 4–8 hours. Note: Pyridine acts as both the solvent and the base necessary to facilitate the enolization of the 2-methyl group.

  • Quenching: Cool the mixture to room temperature. Add H₂O (2 mL) to quench reactive selenium intermediates.

  • Concentration & Isolation: Remove volatile components in vacuo. Suspend the crude residue in 10 mL of water, filter through a Celite pad to remove precipitated black selenium metal, and acidify the filtrate to precipitate the pure 5-methoxyquinoline-2-carboxylic acid.

Protocol 2: EDCI/DMAP-Mediated Amide Coupling (Standard Amines)

Optimized for high yields with standard chiral amines (e.g., (S)-α-methylbenzylamine)[2].

  • Activation: To a solution of 5-methoxyquinoline-2-carboxylic acid (1.0 equiv, 20.0 mmol) in anhydrous chloroform (100 mL) at room temperature, add EDCI-HCl (1.25 equiv, 25 mmol) and DMAP (1.25 equiv, 25 mmol).

  • Coupling: Add the target amine (1.1 equiv, 22 mmol) dropwise to the activated mixture.

  • Reaction: Heat the reaction mixture to reflux (~61 °C) for 12 hours. Note: Refluxing provides the thermal energy required to drive the acylpyridinium intermediate to completion.

  • Workup: Remove the chloroform in vacuo. Redissolve the residue in ethyl acetate and wash sequentially with 1N HCl (removes DMAP/unreacted amine), saturated NaHCO₃, and saturated NaCl (brine).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel column chromatography (hexane/ethyl acetate gradient).

Protocol 3: HATU/DIPEA-Mediated Amide Coupling (Hindered Amines)

Optimized for complex, sterically hindered substrates like proline derivatives[1].

  • Preparation: Dissolve the target amine (1.0 equiv, 0.087 mmol), 5-methoxyquinoline-2-carboxylic acid (2.2 equiv, 0.19 mmol), and N,N′-diisopropylethylamine (DIPEA) (4.0 equiv, 0.35 mmol) in anhydrous DMF (1.5 mL).

  • Activation: Add HATU (2.2 equiv, 0.19 mmol) in one portion at room temperature. Critical Step: Adding HATU last ensures the carboxylic acid is fully deprotonated by DIPEA, allowing instant formation of the HOAt ester and preventing side reactions.

  • Reaction: Stir continuously at room temperature for 3 hours.

  • Purification: Direct purification by reverse-phase preparative HPLC (using MeOH or CH₃CN buffered with 0.1% TFA as the mobile phase) is recommended to remove DMF and isolate the pure target molecule.

Quantitative Data & Optimization Matrix

The following table summarizes the stoichiometric and environmental parameters for the two coupling strategies to aid in rapid protocol selection:

ParameterProtocol A (EDCI/DMAP)Protocol B (HATU/DIPEA)
Coupling Reagent EDCI-HCl (1.25 equiv)HATU (2.2 equiv)
Base / Catalyst DMAP (1.25 equiv)DIPEA (4.0 equiv)
Solvent Anhydrous Chloroform (CHCl₃)Anhydrous DMF
Temperature Reflux (~61 °C)Room Temperature (20-25 °C)
Reaction Time 12 hours3 hours
Target Substrates Unhindered primary/secondary aminesSterically hindered/chiral amines
Typical Yields 80 – 85%43 – 64%

Self-Validating Quality Control

To ensure the integrity of the synthesis, the system must be self-validating at each stage. Researchers should utilize the following analytical markers:

  • In-Process LC-MS Monitoring: During Protocol 3, the formation of the HOAt ester intermediate can be observed as a distinct mass peak prior to amine attack. The complete disappearance of the carboxylic acid mass (m/z ~203 [M+H]+) indicates reaction completion.

  • NMR Verification Markers: Successful coupling is definitively confirmed via ¹H NMR (in CDCl₃). The 5-methoxy group acts as an internal standard, providing a sharp, distinct singlet integrating to 3H at approximately δ 4.03 ppm [2]. Furthermore, the newly formed amide proton typically appears as a broad doublet or singlet between δ 7.50 - 8.50 ppm, depending on the specific hydrogen-bonding environment of the product.

References

  • Title: HCV NS5A Replication Complex Inhibitors. Part 4.1 Optimization for Genotype 1a Replicon Inhibitory Activity Source: Journal of Medicinal Chemistry (acs.org) URL: [Link]

  • Title: Enantiomerically Pure Hexahydropyrazinoquinolines as Potent and Selective Dopamine 3 Subtype Receptor Ligands Source: Journal of Medicinal Chemistry (acs.org) URL: [Link]

Sources

Method

Application Note: High-Throughput In Vitro Evaluation of FXR Agonists Synthesized via 5-Methoxyquinoline-2-Carboxylic Acid

Chemical Rationale: The Role of 5-Methoxyquinoline-2-Carboxylic Acid In the development of therapeutics for Nonalcoholic Steatohepatitis (NASH) and liver fibrosis, the Farnesoid X Receptor (FXR) has emerged as a primary...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Rationale: The Role of 5-Methoxyquinoline-2-Carboxylic Acid

In the development of therapeutics for Nonalcoholic Steatohepatitis (NASH) and liver fibrosis, the Farnesoid X Receptor (FXR) has emerged as a primary pharmacological target. Endogenous bile acids activate FXR, but their systemic use is limited by off-target effects and poor pharmacokinetic profiles. Consequently, medicinal chemistry has pivoted toward non-bile acid FXR agonists[1].

5-Methoxyquinoline-2-carboxylic acid (CAS 852402-70-1) serves as a highly privileged structural building block in the synthesis of these novel agonists, such as spirocyclic and isoxazole-containing derivatives[1][2].

  • Causality of Structural Choice: The quinoline core provides essential π−π stacking and hydrophobic interactions within the lipophilic pocket of the FXR ligand-binding domain (LBD). The specific 5-methoxy substitution optimizes the steric fit and electronic distribution of the molecule, significantly enhancing both binding affinity and metabolic stability compared to unsubstituted analogs[1].

  • Synthetic Utility: The 2-carboxylic acid moiety acts as the primary synthetic handle, allowing for efficient amide coupling with complex spirocyclic amines to generate the final active pharmacophore[3].

Assay Principle: The Self-Validating Gal4-hFXR System

To accurately quantify the agonistic activity of compounds synthesized from 5-methoxyquinoline-2-carboxylic acid, researchers employ a Transient Human FXR/Gal4-Luciferase Reporter Assay [1][3].

This assay is designed as a strict, self-validating system. By utilizing a chimeric receptor—fusing the human FXR Ligand-Binding Domain (LBD) to the yeast Gal4 DNA-Binding Domain (DBD)—the system isolates the ligand-dependent activation event from endogenous nuclear receptor cross-talk[2]. If a test compound induces luminescence, it must be due to direct interaction with the engineered FXR LBD, as mammalian cells lack endogenous Gal4 response elements. To ensure baseline validity, the assay relies on charcoal/dextran-treated serum to strip the culture media of endogenous lipids and hormones that could cause background noise[1].

G LIG 5-Methoxyquinoline Derived FXR Agonist REC Gal4-hFXR Fusion Protein (Expressed in HEK293) LIG->REC Binds to LBD COMPLEX Ligand-Receptor Complex (Conformational Change) REC->COMPLEX Activation DNA Gal4 Response Element (5x) (Promoter Region) COMPLEX->DNA Binds to DBD GENE Firefly Luciferase Reporter Gene DNA->GENE Transcription ASSAY Luciferase Assay Reagent (Cell Lysis & Substrate) GENE->ASSAY Translation & Processing OUT Luminescence Output (Quantifies FXR Activation) ASSAY->OUT Light Emission

Gal4-hFXR Reporter Assay Signaling and Workflow Mechanism

Detailed Experimental Protocol

Materials and Reagents
  • Cell Line: HEK293 cells stably expressing the Gal4-hFXR fusion construct and a reporter plasmid containing 5 copies of the Gal4 promoter response element upstream of a firefly luciferase cDNA[1][3].

  • Assay Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 1% Penicillin-Streptomycin, 500 µg/mL Zeocin (for selection maintenance), and 10% charcoal/dextran-treated Fetal Bovine Serum (FBS)[1][3].

  • Reference Standard: GW-4064 (A well-characterized, potent synthetic FXR agonist used to define 100% maximum efficacy)[3].

Step-by-Step Methodology
  • Cell Preparation & Plating:

    • Harvest the stably transfected HEK293 cells at 80% confluency.

    • Resuspend the cells in the Assay Media (containing charcoal-stripped FBS to ensure a zero-activation baseline).

    • Seed the cells into 384-well white opaque assay plates at a density of 1×104 cells/well in 20 µL of media. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Preparation (Self-Validating Controls):

    • Prepare 10-point, 3-fold serial dilutions of the 5-methoxyquinoline-derived test compounds in 100% DMSO.

    • Positive Control: Prepare an 8 µM solution of GW-4064[3]. This concentration saturates the receptor and is mathematically defined as the 100% response threshold.

    • Negative Control: Prepare a 0.1% DMSO vehicle control to define the 0% baseline (background noise).

  • Treatment and Incubation:

    • Transfer 100 nL of the serially diluted compounds, GW-4064, and DMSO controls into the respective wells using an acoustic liquid handler (e.g., Echo 550) to ensure precise, low-volume dispensing without tip contamination.

    • Incubate the plates for 24 hours at 37°C, 5% CO 2​ to allow for optimal transcription and translation of the luciferase reporter[3].

  • Luciferase Detection:

    • Equilibrate the assay plates and the Luciferase Detection Reagent (e.g., Steady-Glo) to room temperature for 30 minutes.

    • Add 20 µL of the detection reagent to each well.

    • Incubate for 15 minutes at room temperature on an orbital shaker to ensure complete cell lysis and substrate equilibration[3].

    • Measure luminescence using a high-throughput microplate reader (e.g., PerkinElmer EnVision)[3].

Data Analysis and Quantitative Presentation

To ensure the trustworthiness of the results, raw luminescence counts must be normalized against the internal controls.

  • Background Subtraction: The average raw luminescence of the DMSO-only wells is subtracted from all test and positive control wells[3].

  • Normalization: The background-corrected values of the test compounds are calculated as a percentage of the background-corrected 8 µM GW-4064 response[3].

  • Curve Fitting: The normalized data is plotted against the log of the compound concentration and fit to a 4-parameter log agonist-response equation to derive the half-maximal effective concentration ( EC50​ )[3].

Table 1: Representative In Vitro FXR Activation Data

Test ArticleStructural RoleMax Efficacy (% of GW-4064) EC50​ (nM)Signal-to-Background Ratio
BMS-986318 Analog 5-Methoxyquinoline-2-carboxylic acid derivative102%39.045:1
GW-4064 Positive Control (Standard)100% (Defined)65.045:1
Vehicle (DMSO) Negative Control (Baseline)0% (Defined)N/A1:1

Note: The inclusion of the 5-methoxyquinoline moiety typically yields EC50​ values in the double-digit nanomolar range, demonstrating superior in vitro potency compared to early-generation FXR agonists[1][3].

References

  • Discovery of BMS-986318, a Potent Nonbile Acid FXR Agonist for the Treatment of Nonalcoholic Steatohepatitis. ACS Medicinal Chemistry Letters. Available at:[Link]

  • U.S. Patent Application Publication: US 2022/0213026 A1. Google Patents.
  • WO2019089665A1 - Spirocyclic alkene compounds as farnesoid x receptor modulators. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Methoxyquinoline-2-Carboxylic Acid Synthesis

Welcome to the Application Support Portal for Quinaldic Acid Derivatives. Synthesizing 5-methoxyquinoline-2-carboxylic acid presents unique mechanistic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal for Quinaldic Acid Derivatives. Synthesizing 5-methoxyquinoline-2-carboxylic acid presents unique mechanistic challenges. The electron-donating nature of the 5-methoxy group alters the reactivity of the quinoline core, and the resulting quinaldic acid is notoriously susceptible to thermal degradation.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to optimize yields.

I. Synthetic Workflow Overview

There are two primary, scalable routes to synthesize 5-methoxyquinoline-2-carboxylic acid: the classical Selenium Dioxide ( SeO2​ ) oxidation of a quinaldine precursor[1], and the modern BEMP-catalyzed aza-Michael condensation[2].

SynthesisWorkflow A 5-Methoxy-2-methylquinoline B SeO2 Oxidation (Pyridine, 115°C) A->B Route A C 5-Methoxyquinoline-2-carboxylic acid (Target Compound) B->C Yield: 60-65% D 2-Amino-6-methoxybenzaldehyde + β-nitroacrylate E BEMP Catalysis (CH3CN) D->E Route B F 5-Methoxyquinoline-2-carboxylate E->F Condensation G Basic Hydrolysis (NaOH, THF/H2O) F->G Saponification G->C Yield: 75-85%

Synthetic routes for 5-methoxyquinoline-2-carboxylic acid via SeO2 oxidation and BEMP condensation.

II. Troubleshooting Guides & FAQs

Q1: Why is my yield stalling at 40-50% during the SeO2​ oxidation of 5-methoxy-2-methylquinoline, and how do I remove the stubborn red selenium byproducts?

Root Cause Analysis: The oxidation of 2-methylquinolines using SeO2​ is a standard approach[3]. However, the 5-methoxy group donates electron density into the quinoline ring. This subtly deactivates the methyl group toward the initial enamine/enol tautomerization required for SeO2​ attack. Furthermore, as SeO2​ is reduced to elemental selenium ( Se0 ), it precipitates as a red solid that coats the unreacted SeO2​ , effectively halting the reaction by eliminating the active surface area[1]. The Fix:

  • Thermal Activation: The reaction requires sustained heating at 115 °C in pyridine to overcome the activation energy barrier raised by the methoxy group[1].

  • Hot Filtration: Selenium byproducts readily coordinate with the carboxylic acid product. You must filter the reaction mixture hot through a Celite pad. Allowing the mixture to cool causes the Se0 to form a colloidal suspension that is nearly impossible to separate from the product[3].

Q2: I am using the one-pot BEMP-catalyzed condensation, but I am observing poor conversion. How do I optimize this?

Root Cause Analysis: The synthesis of quinoline-2-carboxylates from 2-aminobenzaldehydes and β -nitroacrylates relies on the phosphazene base BEMP to drive the aza-Michael addition[2]. The 6-methoxy group on your starting 2-amino-6-methoxybenzaldehyde creates severe steric hindrance near the amine, reducing its nucleophilicity. Additionally, trace moisture in the solvent will hydrolyze the β -nitroacrylate before condensation can occur. The Fix: Ensure absolute anhydrous conditions using dry acetonitrile. Increase the BEMP catalyst loading to 20 mol% to compensate for the steric hindrance and forcefully drive the cyclization forward[2].

Q3: My LC-MS shows excellent conversion to the acid, but during final isolation, my yield drops drastically and I detect 5-methoxyquinoline. What is happening?

Root Cause Analysis: Quinoline-2-carboxylic acids (quinaldic acids) are highly susceptible to thermal decarboxylation. The nitrogen atom in the quinoline ring acts as an electron sink, stabilizing the formation of an ylide intermediate when heated. This intermediate rapidly loses CO2​ to form 5-methoxyquinoline. The Fix: Never exceed 60 °C when drying the final product. During the acidification step (to precipitate the acid from its sodium salt), maintain the internal temperature strictly between 0–5 °C.

TroubleshootingTree Start Issue: Low Yield (<50%) Q1 Which route is used? Start->Q1 SeO2 SeO2 Oxidation Q1->SeO2 BEMP BEMP Condensation Q1->BEMP SeO2_Cause Incomplete oxidation or Se^0 product trapping SeO2->SeO2_Cause BEMP_Cause Moisture in solvent or steric hindrance BEMP->BEMP_Cause SeO2_Fix Use 3.5 eq SeO2, hot Celite filtration SeO2_Cause->SeO2_Fix BEMP_Fix Use anhydrous CH3CN, increase BEMP to 20 mol% BEMP_Cause->BEMP_Fix

Diagnostic tree for resolving low yields in 5-methoxyquinoline-2-carboxylic acid synthesis.

III. Quantitative Data: Route Comparison

Synthetic RouteKey ReagentsReaction TempTimeAverage YieldMajor Impurity
Oxidation of 2-Methylquinoline SeO2​ , Pyridine115 °C8-12 h60-65%Colloidal Selenium[3]
BEMP-Catalyzed Condensation β -nitroacrylate, BEMP80 °C6 h75-85%Unreacted aldehyde[2]
Doebner-Miller Variation α,β -Unsaturated carbonylsReflux18 h<40%Regioisomers[3]

IV. Self-Validating Experimental Methodologies

Protocol A: SeO2​ Oxidation of 5-Methoxy-2-methylquinoline

This protocol utilizes thermal forcing and hot-filtration to bypass selenium poisoning.

  • Preparation: Dissolve 5-methoxy-2-methylquinoline (1.0 eq) in anhydrous pyridine to achieve a 0.2 M concentration.

    • Causality: Pyridine acts as both the solvent and a mild base, facilitating the tautomerization of the methyl group required for oxidation[1].

  • Oxidation: Add SeO2​ (3.5 eq) in three equal portions over 30 minutes.

    • Self-Validation: The solution will transition from clear to dark red/brown as elemental selenium is generated, visually confirming active oxidation[1].

  • Thermal Cycling: Heat the reaction to 115 °C for 8 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Hot Filtration (Critical Step): While the reaction is still at >80 °C, filter the mixture through a 2-inch pad of Celite.

    • Causality: Elemental selenium aggregates at high temperatures. Filtering hot prevents colloidal selenium from passing through and irreversibly contaminating the product[3].

  • Isolation: Concentrate the filtrate in vacuo. Resuspend the residue in water and cool to 0 °C. Slowly add 1N HCl until pH 3.5 is reached.

    • Self-Validation: A pale yellow precipitate of 5-methoxyquinoline-2-carboxylic acid will form. If bubbling occurs, decarboxylation is happening—lower the temperature immediately.

Protocol B: BEMP-Catalyzed One-Pot Synthesis

This protocol utilizes a phosphazene base to overcome steric hindrance.

  • Condensation: In an oven-dried flask under N2​ , dissolve 2-amino-6-methoxybenzaldehyde (1.0 eq) and ethyl β -nitroacrylate (1.1 eq) in anhydrous CH3​CN .

  • Catalysis: Add BEMP (20 mol%).

    • Causality: BEMP is a highly basic, non-nucleophilic phosphazene that deprotonates the sterically hindered amine without attacking the acrylate[2].

  • Cyclization: Heat to 80 °C for 6 hours.

    • Self-Validation: LC-MS should show complete consumption of the aldehyde and the appearance of the intermediate ester mass.

  • Saponification: Cool to room temperature. Add 2N NaOH (2.0 eq) and stir for 2 hours to hydrolyze the ester.

  • Precipitation: Cool the mixture to 0 °C in an ice bath. Carefully acidify with 1N HCl to pH 3.

    • Causality: Keeping the mixture at strictly 0 °C prevents the thermal decarboxylation of the newly formed quinaldic acid.

V. References

  • [3] BenchChem Technical Support Team. "A Comparative Guide to the Synthetic Routes of Quinoline-2-Carboxylic Acid." BenchChem.

  • [2] Gabrielli, S., et al. "A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions." Molecules (NIH).

  • [1] Belema, M., et al. "HCV NS5A Replication Complex Inhibitors. Part 4.1 Optimization for Genotype 1a Replicon Inhibitory Activity." Journal of Medicinal Chemistry - ACS Publications.

Sources

Optimization

troubleshooting low solubility of 5-methoxyquinoline-2-carboxylic acid in aqueous media

Welcome to the technical support center for 5-methoxyquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-methoxyquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges related to the low aqueous solubility of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is 5-methoxyquinoline-2-carboxylic acid and why is its solubility a concern?

5-Methoxyquinoline-2-carboxylic acid is a heterocyclic aromatic compound with a quinoline core, a methoxy group at the 5-position, and a carboxylic acid group at the 2-position. This molecular structure confers both acidic and basic properties, which can make its solubility in aqueous media complex and pH-dependent. Its low solubility in neutral aqueous solutions can pose significant challenges for in-vitro assays, formulation development, and other experimental setups where a homogenous solution is required.

Q2: What is the predicted pKa of 5-methoxyquinoline-2-carboxylic acid and how does it influence solubility?

  • Below its pKa (acidic pH): The carboxylic acid group is largely protonated and neutral, contributing to lower aqueous solubility. The quinoline nitrogen, however, can become protonated, forming a more soluble salt.

  • Above its pKa (neutral to basic pH): The carboxylic acid group deprotonates to form a carboxylate salt, which is significantly more water-soluble.

Q3: I'm observing precipitation of the compound in my aqueous buffer. What are the likely causes?

Precipitation, or "crashing out," of 5-methoxyquinoline-2-carboxylic acid from an aqueous solution is a common issue and can be attributed to several factors:

  • pH of the medium: If the pH of your buffer is near or below the pKa of the carboxylic acid, the compound will be in its less soluble, protonated form.

  • Concentration: The concentration of the compound may have exceeded its thermodynamic solubility limit in the specific buffer system and temperature.

  • Buffer composition: Interactions with salts or other components in the buffer can sometimes lead to precipitation.

  • Temperature: Changes in temperature can affect solubility. While many compounds are more soluble at higher temperatures, this is not universally true.

Troubleshooting Guide: Enhancing Aqueous Solubility

This section provides a systematic approach to troubleshooting and overcoming the low aqueous solubility of 5-methoxyquinoline-2-carboxylic acid.

Problem: Poor dissolution or precipitation in neutral aqueous buffer (e.g., PBS pH 7.4).

This is the most frequently encountered issue. The following strategies are presented in a logical workflow to systematically address this problem.

Troubleshooting_Workflow cluster_start cluster_solutions cluster_details Start Observe Low Solubility in Aqueous Media pH_Adjust pH Adjustment Start->pH_Adjust Is pH modification an option? Co_Solvent Co-solvent System Start->Co_Solvent Is an organic co-solvent acceptable in the experiment? Salt_Form Salt Formation Start->Salt_Form Is a pre-formed salt available or feasible? Stock_Solution High-Concentration Stock in Organic Solvent Start->Stock_Solution Is a small amount of organic solvent tolerable? pH_Detail Increase pH > pKa (est. > 5.7) to form soluble carboxylate salt pH_Adjust->pH_Detail Co_Solvent_Detail Use water-miscible organic solvents (e.g., DMSO, Ethanol) Co_Solvent->Co_Solvent_Detail Salt_Form_Detail Prepare a stable salt form (e.g., sodium salt) Salt_Form->Salt_Form_Detail Stock_Detail Prepare a concentrated stock (e.g., 10-50 mM in DMSO) and dilute into aqueous buffer Stock_Solution->Stock_Detail

Caption: Troubleshooting workflow for low aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution via pH Modification

This protocol details how to prepare a stock solution of 5-methoxyquinoline-2-carboxylic acid in an aqueous buffer by adjusting the pH.

Materials:

  • 5-methoxyquinoline-2-carboxylic acid

  • Deionized water or desired aqueous buffer (e.g., PBS)

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks

Procedure:

  • Weigh the desired amount of 5-methoxyquinoline-2-carboxylic acid and place it in a beaker with a stir bar.

  • Add a portion of the deionized water or buffer to create a slurry.

  • While stirring, slowly add the 1 M NaOH solution dropwise.

  • Monitor the pH of the solution continuously with a calibrated pH meter.

  • Continue adding NaOH until the solid completely dissolves and the pH is approximately 2 units above the estimated pKa (e.g., pH 5.7-6.0). The solution should become clear.

  • Once dissolved, transfer the solution to a volumetric flask.

  • Rinse the beaker with a small amount of the buffer and add it to the volumetric flask.

  • Bring the solution to the final volume with the buffer.

  • Verify the final pH and adjust if necessary.

Causality: By increasing the pH, the carboxylic acid group is deprotonated to the more polar and thus more water-soluble carboxylate anion.

Protocol 2: Solubility Assessment Using a Miniaturized Shake-Flask Method

This protocol provides a method to determine the approximate solubility of 5-methoxyquinoline-2-carboxylic acid in different solvent systems.

Materials:

  • 5-methoxyquinoline-2-carboxylic acid

  • A selection of solvents (e.g., water, PBS pH 7.4, 0.1 M HCl, 0.1 M NaOH, Ethanol, DMSO)

  • 2 mL microcentrifuge tubes

  • Vortex mixer

  • Thermomixer or incubator shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of 5-methoxyquinoline-2-carboxylic acid to each microcentrifuge tube (enough to ensure saturation).

  • Add 1 mL of the desired solvent to each tube.

  • Cap the tubes securely and vortex for 1 minute to ensure thorough mixing.

  • Place the tubes in a thermomixer or incubator shaker at a constant temperature (e.g., 25 °C) for 24 hours to reach equilibrium.

  • After incubation, centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Determine the concentration of the dissolved 5-methoxyquinoline-2-carboxylic acid using a calibrated HPLC or UV-Vis spectrophotometry method.

  • Calculate the solubility in mg/mL or mM.

Data Presentation

The following table summarizes the expected qualitative solubility of 5-methoxyquinoline-2-carboxylic acid in various solvents based on its chemical structure and the properties of similar compounds.

Solvent SystemPredicted SolubilityRationale
Water (neutral pH)LowThe neutral form of the carboxylic acid is less polar.
0.1 M HClModerateProtonation of the quinoline nitrogen forms a more soluble salt.
0.1 M NaOHHighDeprotonation of the carboxylic acid forms a highly soluble carboxylate salt.
EthanolSolubleThe compound is likely soluble in polar organic solvents, as indicated by its use in synthesis and purification procedures.[2]
MethanolSolubleSimilar to ethanol, this polar protic solvent should effectively solvate the molecule.[2]
DMSOHighly SolubleA polar aprotic solvent that is generally effective at dissolving a wide range of organic molecules.

Visualizing Key Relationships

The interplay between pH and the ionization state of 5-methoxyquinoline-2-carboxylic acid is fundamental to its solubility.

Sources

Troubleshooting

preventing decarboxylation of 5-methoxyquinoline-2-carboxylic acid during heating

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for 5-methoxyquinoline-2-carboxylic acid. This resource is designed to provide in-depth troubleshooting advice and an...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 5-methoxyquinoline-2-carboxylic acid. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reactivity of this compound, with a specific focus on preventing unwanted decarboxylation during heating. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Troubleshooting Guide: Preventing Decarboxylation

This section addresses specific issues you may encounter when working with 5-methoxyquinoline-2-carboxylic acid, particularly in reactions that require elevated temperatures.

Issue 1: Significant loss of starting material and formation of 5-methoxyquinoline upon heating.

Root Cause Analysis:

The carboxylic acid group at the 2-position of the quinoline ring is susceptible to thermal decarboxylation. The quinoline nitrogen, being adjacent to the carboxyl group, has a profound influence on this process by stabilizing the intermediate formed during the loss of CO2.[1] High temperatures provide the necessary activation energy for this undesired side reaction to occur, leading to the formation of 5-methoxyquinoline as a byproduct and a reduction in the yield of your desired product. Most thermal decarboxylations of aromatic carboxylic acids occur at temperatures above 400°C, but this can be significantly lower depending on the substrate and reaction conditions.[2]

Preventative Strategies:

  • Lower Reaction Temperatures: The most direct way to mitigate thermal decarboxylation is to conduct the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. For many reactions, such as amide couplings, it is often possible to achieve the desired transformation at or below room temperature.[3]

  • Protecting the Carboxylic Acid: In some cases, converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) can prevent decarboxylation during a subsequent reaction step that requires heat.[4] The ester can then be hydrolyzed back to the carboxylic acid under milder conditions.

  • Choice of Solvent: The use of aprotic solvents can help minimize proton transfer, which may facilitate the removal of the carboxyl group.[3] High-boiling point solvents are often used to achieve high reaction temperatures, which can inadvertently promote decarboxylation.[4] If heating is unavoidable, select a solvent with the lowest boiling point that still meets the reaction requirements.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or HPLC. This will help you to avoid unnecessarily long reaction times at elevated temperatures, which can lead to increased byproduct formation.[3]

Issue 2: Low yield in amide coupling reactions, with evidence of decarboxylation.

Root Cause Analysis:

Amide bond formation from a carboxylic acid and an amine often requires activation of the carboxylic acid. While heating can sometimes be used to drive this reaction, it directly competes with the decarboxylation pathway. Standard coupling agents are a much more effective and milder alternative. The direct reaction of a carboxylic acid and an amine at high temperatures (often >100°C) can lead to salt formation, and while this salt can be dehydrated to an amide, the required heat will promote decarboxylation of sensitive substrates like 5-methoxyquinoline-2-carboxylic acid.[5]

Recommended Protocol for Amide Coupling:

To circumvent decarboxylation, utilize a coupling agent at reduced temperatures.

dot

Caption: Amide coupling workflow to minimize decarboxylation.

Detailed Steps:

  • Dissolution: Dissolve 5-methoxyquinoline-2-carboxylic acid in a suitable aprotic solvent (e.g., DMF or DCM).

  • Cooling: Cool the solution to 0°C in an ice bath. This is a critical step to disfavor the decarboxylation pathway.[3]

  • Activation: Add your chosen coupling agent (e.g., HATU, EDC) and a non-nucleophilic base (e.g., DIPEA). Stir at 0°C for 15-30 minutes to form the activated ester.[3]

  • Amine Addition: Slowly add the amine to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to proceed at 0°C and then slowly warm to room temperature over several hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Perform a standard aqueous work-up to remove the coupling agent byproducts and isolate your desired amide.

Issue 3: Decarboxylation observed even at moderate temperatures in the presence of certain metals.

Root Cause Analysis:

Transition metals can catalyze decarboxylation.[6] For instance, palladium on carbon (Pd/C) can catalyze the decarboxylation of quinoline carboxylic acids at temperatures as low as 80°C.[7] Similarly, copper and silver salts have also been shown to promote decarboxylative reactions.[8][9] If your reaction involves transition metal catalysts, you must be aware of their potential to facilitate this unwanted side reaction.

Mitigation Strategies:

  • Catalyst Screening: If a metal catalyst is necessary, screen a variety of metals and ligands to find a system that promotes the desired reaction without significant decarboxylation.

  • Photocatalysis: In some cases, visible-light photocatalysis can be a milder alternative to traditional heating for driving reactions, potentially avoiding thermal decarboxylation.[10][11]

  • Ligand Choice: The choice of ligand in a metal-catalyzed reaction can significantly influence the reaction pathway. Experiment with different ligands to suppress the decarboxylation pathway.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of decarboxylation for quinoline-2-carboxylic acids?

A1: The decarboxylation of quinoline-2-carboxylic acids is facilitated by the electron-withdrawing nature of the adjacent nitrogen atom in the quinoline ring. This stabilizes the negative charge that develops on the ring at the 2-position as the carboxyl group departs. The reaction often proceeds through a cyclic transition state, especially in the case of the free acid. For the carboxylate anion, the mechanism involves the direct loss of CO2.

dot

Caption: Proposed decarboxylation mechanism.

Q2: Are there specific temperature thresholds I should be aware of?

Q3: How does the methoxy group at the 5-position affect the rate of decarboxylation?

A3: The electronic effect of substituents on the quinoline ring can influence the rate of decarboxylation. A methoxy group at the 5-position is an electron-donating group. This may slightly destabilize the anionic intermediate of decarboxylation compared to an unsubstituted quinoline-2-carboxylic acid, potentially making it marginally more stable towards decarboxylation. However, the primary driving force for decarboxylation in this system is the nitrogen atom at the 1-position, so the effect of the methoxy group is likely to be secondary.

Q4: Can I use microwave heating for reactions involving this compound?

A4: While microwave heating can accelerate reactions, it can also rapidly lead to high localized temperatures, which would significantly promote the decarboxylation of 5-methoxyquinoline-2-carboxylic acid. If you choose to use microwave heating, it should be done with extreme caution, using very short reaction times and carefully controlled temperature monitoring. It is generally not the recommended heating method for this thermally sensitive compound.

Quantitative Data Summary

The following table provides a general comparison of reaction conditions to guide your experimental design.

Reaction TypeHeating MethodTemperature Range (°C)Key ReagentsRisk of DecarboxylationRecommended Action
Amide CouplingConventional100 - 150NoneHighAvoid. Use coupling agents at low temperatures.
Amide CouplingConventional0 - 25Coupling Agent (e.g., HATU, EDC)LowRecommended.
Metal-Catalyzed Cross-CouplingConventional80 - 120Pd, Cu, Ag catalystsModerate to HighScreen catalysts and conditions carefully. Consider photocatalysis.
General SynthesisMicrowave100 - 200VariesVery HighNot Recommended. Use with extreme caution.

References

  • Vertexaisearch. (n.d.). Why does 2-quinoline acetic acid undergo decarboxylation faster than quinoline 2-carboxylic acid? Chemistry Learning Club.
  • Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. (2021, August 1).
  • Decarboxylation of Aromatic Carboxylic Acids by the Prenylated-FMN-dependent Enzyme Phenazine-1-carboxylic Acid Decarboxylase. (2021, September 7). ACS Publications.
  • Bromodecarboxylation of Quinoline Salicylic Acids: Increasing the Diversity of Accessible Substituted Quinolines. (2009, October 28). ACS Publications.
  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing.
  • Clayton, T. W., et al. (2001, March 1). Decarboxylation of salts of aromatic carboxylic acids and their role in cross-linking reactions. ResearchGate.
  • Aromatic carboxylic acid decarboxylation method. (n.d.). Google Patents.
  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. (2023, October 10). PMC.
  • Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid. (n.d.). Benchchem.
  • Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. (2009, February 19). ConnectSci.
  • Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. (2024, December 12). MDPI.
  • Decarboxylative Hydroxylation of Benzoic Acids. (n.d.). PMC - NIH.
  • Radical Decarboxylative Functionalizations Enabled by Dual Photoredox Catalysis. (2016, June 16).
  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (n.d.). PMC.
  • Synthesis and In vivo Evaluation of 5-Methoxy-2-(phenylethynyl)quinoline (MPEQ) and [C-11]MPEQ Targeting Metabotropic Glutamate Receptor 5 (mGluR5). (2016, January 6). ResearchGate.
  • Decarboxylation. (2022, May 20). Master Organic Chemistry.
  • A Comparative Guide to the Synthetic Routes of Quinoline-2-Carboxylic Acid. (n.d.). Benchchem.
  • Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. (2024, April 25). MDPI.
  • Decarboxylative photocatalytic transformations. (2025, November 10). Chemical Society Reviews (RSC Publishing).
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 30). Chemistry Steps.
  • General Approach to Amides through Decarboxylative Radical Cross-Coupling of Carboxylic Acids and Isocyanides. (n.d.). PMC.
  • Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis. (2026, February 12). ACS Omega.
  • Decarboxylation. (n.d.). Organic Chemistry Portal.

Sources

Optimization

optimizing HPLC mobile phase conditions for 5-methoxyquinoline-2-carboxylic acid analysis

Welcome to the technical support center for the analysis of 5-methoxyquinoline-2-carboxylic acid using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 5-methoxyquinoline-2-carboxylic acid using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for mobile phase optimization and troubleshooting. Our approach is rooted in explaining the fundamental principles—the "why"—behind each recommendation to empower you to develop robust and reliable analytical methods.

Section 1: Understanding the Analyte

Before diving into mobile phase optimization, it's critical to understand the physicochemical properties of 5-methoxyquinoline-2-carboxylic acid. This molecule possesses two key ionizable functional groups that dictate its behavior in reversed-phase HPLC:

  • A Carboxylic Acid Group (-COOH): This is an acidic functional group. Its degree of ionization is highly dependent on the mobile phase pH. At a pH below its pKa, it will be predominantly in its neutral (protonated) form, which is more hydrophobic and thus more retained on a reversed-phase column.[1][2][3]

  • A Quinoline Ring: This nitrogen-containing heterocyclic ring has a basic nitrogen atom. At a low pH, this nitrogen can become protonated (positively charged). This charge can lead to undesirable secondary interactions with residual silanol groups on the silica-based column packing material, often resulting in peak tailing.[4][5][6]

The interplay between these two groups makes pH control the most critical parameter in your mobile phase selection.[1][7][8]

Section 2: Frequently Asked Questions (FAQs) - Initial Method Setup

This section addresses the most common questions when establishing a new HPLC method for this analyte.

Q1: What are the recommended starting conditions for analyzing 5-methoxyquinoline-2-carboxylic acid?

A1: A robust starting point is crucial for efficient method development. Based on the analyte's structure, a reversed-phase method is the most appropriate choice.

ParameterRecommendationRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides good hydrophobic retention for the quinoline ring system. This is a general-purpose, widely available column chemistry.
Mobile Phase A 20-25 mM Potassium Phosphate Buffer, pH adjusted to 2.5-3.5This low pH ensures the carboxylic acid group is protonated (ion-suppressed), maximizing retention.[1][9] It also protonates the quinoline nitrogen, which helps to minimize strong interactions with silanols.[6][10] Phosphate is an excellent buffer for this pH range and has a low UV cutoff.[11][12]
Mobile Phase B Acetonitrile (ACN)Acetonitrile is generally preferred over methanol as it has a lower viscosity (resulting in lower backpressure) and lower UV absorbance, which is beneficial for high-sensitivity detection.[13][14]
Elution Mode GradientStart with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the analyte. This can then be optimized to an isocratic or a more focused gradient method.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV, at λmaxDetermine the maximum absorbance wavelength (λmax) of 5-methoxyquinoline-2-carboxylic acid using a UV-Vis spectrophotometer or a PDA detector for optimal sensitivity.
Temperature 30 °CRunning the column at a controlled temperature above ambient provides more stable and reproducible retention times.

Q2: How do I choose between Acetonitrile (ACN) and Methanol (MeOH) as the organic modifier?

A2: The choice of organic solvent can significantly impact the selectivity of your separation.[15][16]

  • Acetonitrile (ACN) is a polar aprotic solvent. It is typically the first choice due to its lower viscosity and better UV transparency.[13][14] It often provides sharper peaks and higher elution strength compared to methanol at the same concentration.[13][16]

  • Methanol (MeOH) is a polar protic solvent. It can engage in hydrogen bonding interactions.[13] If you are struggling with peak shape (e.g., tailing of acidic compounds) or need to change the elution order of your analyte relative to impurities, switching to methanol is a valuable strategy.[13][15][16] Sometimes, a ternary mixture of Water/ACN/MeOH can provide unique selectivity.

Q3: Why is controlling the mobile phase pH so critical, and how do I select the right buffer?

A3: For an ionizable compound like 5-methoxyquinoline-2-carboxylic acid, pH directly controls its ionization state and, therefore, its retention and peak shape.[1][2] Unbuffered or poorly buffered mobile phases can lead to broad, tailing, or split peaks, and poor reproducibility.[9][17]

The Rule of Thumb: To ensure an analyte is in a single, stable ionic form, the mobile phase pH should be at least 1.5 to 2 pH units away from the analyte's pKa.[1][9]

  • To maximize retention of the carboxylic acid: Use a pH at least 2 units below its pKa. This keeps it in the neutral, more hydrophobic form.

  • To improve the peak shape of the basic quinoline: Use a low pH to protonate the quinoline nitrogen and also to suppress the ionization of surface silanol groups on the silica packing (pKa ~3.5-4.5), which reduces unwanted ionic interactions.[6][10]

For these reasons, a pH in the range of 2.5 to 3.5 is ideal.

Choosing a Buffer: A good buffer has a pKa value close to the desired pH.[11][17] For a target pH of 2.5-3.5, the following are excellent choices:

  • Phosphate Buffer: pKa1 ≈ 2.1. Excellent choice for this range.[11]

  • Formate Buffer: pKa ≈ 3.8. Also a good choice, especially if LC-MS compatibility is required, as it is volatile.[11][18]

Generally, a buffer concentration of 10-50 mM is sufficient.[10][11]

Section 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis.

Q4: My peak for 5-methoxyquinoline-2-carboxylic acid is tailing. What is the cause and how can I fix it?

A4: Peak tailing is one of the most common issues, especially for compounds containing basic nitrogen groups.[4] The primary cause is secondary interactions between the protonated quinoline nitrogen and negatively charged, deprotonated silanol groups on the silica surface of the column packing.[6][19]

Troubleshooting Steps:

  • Check Mobile Phase pH: Ensure your mobile phase pH is sufficiently low (e.g., pH < 3). A low pH suppresses the ionization of the silanol groups, minimizing the interaction.[5][6]

  • Verify Buffer Concentration: An inadequate buffer concentration may not be able to control the local pH environment, leading to peak shape issues.[10] Ensure you are using at least 10-20 mM buffer.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are made from high-purity silica with minimal metal content and are thoroughly end-capped to cover most of the active silanol groups. Using an older or lower-quality column can be a major source of peak tailing.[4]

  • Consider a Different Organic Modifier: In some cases, methanol can improve the peak shape of acidic compounds compared to acetonitrile.[13]

  • Lower Analyte Concentration: Column overload can lead to peak asymmetry. Try injecting a lower concentration of your sample to see if the peak shape improves.

Q5: My analyte has very little or no retention and elutes near the void volume. How can I increase its retention time?

A5: Poor retention indicates that the analyte is too polar under the current conditions and is not interacting sufficiently with the C18 stationary phase.

Solutions:

  • Decrease the Percentage of Organic Modifier: This is the most effective way to increase retention in reversed-phase HPLC. Reduce the amount of acetonitrile or methanol in your mobile phase.

  • Confirm Mobile Phase pH: If the pH is too high (e.g., > 4), the carboxylic acid group will be deprotonated (ionized), making the molecule much more polar and significantly reducing its retention.[2][8] Ensure your pH is low enough to suppress this ionization.

  • Check Column Health: A degraded or "dewetted" column can lose its retentive properties. If the column is old or has been stored improperly, consider replacing it.

Q6: My retention times are drifting and not reproducible. What should I check?

A6: Retention time instability is a sign that the system or method is not robust.

Systematic Checklist:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your injection sequence. For gradient methods, this means running the initial mobile phase composition for at least 10-15 column volumes after the previous run has finished.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation is a common culprit. Always measure components accurately. If using a buffer, ensure the pH is measured before adding the organic solvent.[3] Also, ensure the mobile phase is well-mixed and degassed.[14]

  • Column Temperature: Unstable column temperatures will cause retention times to fluctuate. Use a column thermostat and ensure it is functioning correctly.

  • Pump Performance: Check for pressure fluctuations, which may indicate a leak, a bad check valve, or air bubbles in the pump. Perform a pump pressure test if necessary.

  • Buffer Stability: Some buffers can degrade or precipitate over time, especially when mixed with high concentrations of organic solvent.[17] Prepare fresh mobile phase daily.

Section 4: Protocols and Workflows

Protocol 1: Preparation of 1L of 25 mM Potassium Phosphate Buffer, pH 3.0
  • Weigh Reagent: Weigh out approximately 3.40 g of monobasic potassium phosphate (KH₂PO₄, FW = 136.09 g/mol ) and transfer it to a 1L beaker.

  • Dissolve: Add approximately 950 mL of HPLC-grade water and stir until the salt is completely dissolved.

  • Adjust pH: Place a calibrated pH electrode in the solution. Slowly add 85% phosphoric acid (H₃PO₄) dropwise while stirring until the pH meter reads 3.00.

  • Bring to Volume: Transfer the solution to a 1L volumetric flask and add HPLC-grade water to the mark.

  • Mix and Filter: Invert the flask several times to ensure homogeneity. Filter the buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates and help degas the solution. This is now your "Mobile Phase A".

Workflow 1: Systematic Mobile Phase Optimization

This workflow provides a logical progression for developing a robust HPLC method.

MobilePhaseOptimization Start Start: Define Analytical Target Profile (ATP) Initial Run Initial Conditions (e.g., 5-95% ACN Gradient, pH 3.0) Start->Initial CheckRetention Is Retention Time (k') Acceptable? (Ideally 2 < k' < 10) Initial->CheckRetention AdjustOrganic Adjust Organic % (Isocratic or Gradient Slope) CheckRetention->AdjustOrganic No CheckPeakShape Is Peak Shape Acceptable? (Tailing Factor 0.8-1.5) CheckRetention->CheckPeakShape Yes AdjustOrganic->Initial Re-run AdjustpH Troubleshoot Peak Shape (Adjust pH, Check Column) CheckPeakShape->AdjustpH No CheckResolution Is Resolution (Rs) from Impurities > 1.5? CheckPeakShape->CheckResolution Yes AdjustpH->Initial Re-run OptimizeSelectivity Optimize Selectivity (Change Organic Solvent, Temp, or Column) CheckResolution->OptimizeSelectivity No Final Method Finalized: Perform System Suitability & Validation CheckResolution->Final Yes OptimizeSelectivity->Initial Re-run PeakTailingTroubleshooting Problem Problem: Peak Tailing Observed Check_pH Is pH < 3.0 and is buffer adequate? Problem->Check_pH Check_Column Is the column a modern, high-purity, end-capped C18? Check_pH->Check_Column Yes Solution_pH Solution: Adjust pH to 2.5-3.0 Use 20-25mM buffer Check_pH->Solution_pH No Check_Overload Is analyte concentration too high? Check_Column->Check_Overload Yes Solution_Column Solution: Replace with a new, high-quality column Check_Column->Solution_Column No Solution_Overload Solution: Reduce injection volume or sample concentration Check_Overload->Solution_Overload Yes Final Problem Resolved Check_Overload->Final No, problem likely resolved Solution_pH->Problem Re-evaluate Solution_Column->Problem Re-evaluate Solution_Overload->Problem Re-evaluate

Caption: A decision tree for troubleshooting peak tailing.

Section 5: System Suitability

Before any sample analysis, you must verify that your chromatographic system is performing adequately. System suitability tests are an integral part of any valid analytical method. [20][21]

Parameter Typical Acceptance Criteria (USP) Purpose
Tailing Factor (T) T ≤ 2.0 (often set tighter, e.g., 0.8-1.5) Measures peak symmetry.
Relative Standard Deviation (RSD) RSD ≤ 2.0% for ≥ 5 replicate injections Measures the precision and reproducibility of the system.
Theoretical Plates (N) > 2000 Measures the efficiency of the column.

| Resolution (Rs) | Rs > 1.5 between the analyte and the closest eluting peak | Ensures baseline separation from other components. |

These criteria should be established and justified during method validation.

References

  • Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Shimadzu. [Link]

  • Acetonitrile vs. Methanol for Reverse Phase Chromatography. Chrom Tech, Inc. [Link]

  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Pharmacopeia. [Link]

  • Selecting Buffer pH in Reversed-Phase HPLC. Regis Technologies, Inc. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. [Link]

  • Mobile Phase Selectivity. Phenomenex. [Link]

  • Typical buffers and additives for reversed-phase HPLC. Shodex. [Link]

  • <621> CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Chromatography Online. [Link]

  • Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). Mason Technology. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • USP 621 Chromatography Key Updates in System Suitability Tests. YouTube. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]

  • Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. Analytical Chemistry - ACS Publications. [Link]

  • Critical Evaluation of HPLC Methods: Working with Ionizable Analytes. LCGC International. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

Sources

Troubleshooting

stability issues of 5-methoxyquinoline-2-carboxylic acid under highly acidic conditions

Technical Support Center: 5-Methoxyquinoline-2-carboxylic Acid Introduction Welcome to the technical support guide for 5-methoxyquinoline-2-carboxylic acid. This resource is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Methoxyquinoline-2-carboxylic Acid

Introduction

Welcome to the technical support guide for 5-methoxyquinoline-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound, particularly under highly acidic conditions. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 5-methoxyquinoline-2-carboxylic acid in highly acidic solutions?

A1: The main stability concern for 5-methoxyquinoline-2-carboxylic acid under highly acidic conditions is its susceptibility to decarboxylation, which is the loss of the carboxylic acid group as carbon dioxide. This reaction is often accelerated by heat.[1][2] The stability of quinoline and its derivatives is highly dependent on pH, with accelerated degradation possible in both acidic and basic conditions.[3]

Q2: What is the likely mechanism of degradation in strong acid?

A2: In highly acidic environments, the nitrogen atom of the quinoline ring can become protonated. This protonation can influence the electronic properties of the entire ring system, potentially facilitating the cleavage of the carboxylic acid group. For some carboxylic acids, decarboxylation can proceed through the formation of an intermediate after protonation.[1] The presence of the electron-donating methoxy group at the 5-position may also influence the reaction rate compared to unsubstituted quinoline-2-carboxylic acid.

Q3: Are there any visible signs of degradation I should look for?

A3: While not always apparent, you might observe a color change in your solution over time. The most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.[3][4]

Q4: How can I minimize degradation during my experiments?

A4: To minimize degradation, it is advisable to:

  • Work at the lowest effective temperature.

  • Use the mildest acidic conditions necessary for your reaction or analysis.

  • Minimize the exposure time of the compound to highly acidic environments.

  • Consider using alternative solvents or reaction conditions if significant degradation is observed.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter and provides actionable solutions.

Issue 1: Inconsistent or non-reproducible results in acidic assays.
  • Possible Cause: Degradation of 5-methoxyquinoline-2-carboxylic acid during the experiment.

  • Troubleshooting Steps:

    • Perform a time-course analysis: Sample your reaction or solution at different time points and analyze by HPLC to determine the rate of degradation under your specific conditions.[3]

    • Evaluate pH effect: If possible, conduct your experiment at a slightly higher pH to see if the stability improves without compromising your desired outcome. The stability of quinoline compounds is known to be pH-dependent.[3]

    • Control for temperature: Ensure your experimental setup has precise temperature control, as elevated temperatures can significantly accelerate decarboxylation.[1]

Issue 2: Unexpected peaks appearing in my chromatogram.
  • Possible Cause: Formation of degradation products. The primary degradation product is likely 5-methoxyquinoline, formed via decarboxylation.

  • Troubleshooting Steps:

    • Peak Identification: If you have access to a mass spectrometer (LC-MS), use it to identify the molecular weight of the unknown peak. The expected molecular weight of 5-methoxyquinoline is approximately 159.19 g/mol .

    • Forced Degradation Study: Intentionally degrade a sample of 5-methoxyquinoline-2-carboxylic acid under harsh acidic conditions (e.g., 1 M HCl at 80°C) to generate the degradation product.[5] This can then be used as a reference to confirm the identity of the unexpected peak in your experimental samples.

    • Stability-Indicating HPLC Method: Ensure your HPLC method is capable of separating the parent compound from potential degradants.[3][6]

Experimental Protocols

Protocol 1: Forced Degradation Study in Acidic Conditions

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[3][6]

Materials:

  • 5-methoxyquinoline-2-carboxylic acid

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 5-methoxyquinoline-2-carboxylic acid in a 50:50 mixture of acetonitrile and water.[3]

  • Acid Treatment: In a vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl.[5]

  • Incubation: Place the vial in a water bath or oven at 60°C.[3] Take samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Before analysis, cool the samples to room temperature and neutralize them with an equivalent amount of 1 M NaOH.[3]

  • Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration (e.g., 100 µg/mL) and analyze using a validated stability-indicating HPLC method.[5]

Protocol 2: Development of a Stability-Indicating HPLC Method

A robust HPLC method is crucial for accurately quantifying 5-methoxyquinoline-2-carboxylic acid and its degradation products.[3]

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Suggested HPLC Parameters:

Parameter Value
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min[4]
Column Temperature 30°C
Detection Wavelength 254 nm and 310 nm (or scan with DAD)

| Injection Volume | 10 µL[3] |

Method Validation: The method should be validated to ensure specificity, linearity, accuracy, and precision. Specificity is demonstrated by showing that degradation products do not interfere with the quantification of the parent compound, which can be confirmed by peak purity analysis using a DAD detector.[3]

Visualizations

Degradation Pathway

cluster_main Degradation of 5-methoxyquinoline-2-carboxylic acid in Strong Acid parent 5-methoxyquinoline-2-carboxylic acid degradation_product 5-methoxyquinoline parent->degradation_product Decarboxylation (H+, Heat) co2 Carbon Dioxide (CO2) parent->co2 Decarboxylation (H+, Heat)

Caption: Decarboxylation of 5-methoxyquinoline-2-carboxylic acid.

Experimental Workflow

cluster_workflow Forced Degradation Study Workflow prep_stock Prepare Stock Solution (1 mg/mL) stress Apply Acidic Stress (1 M HCl, 60°C) prep_stock->stress sample Sample at Time Points (0, 2, 4, 8, 24h) stress->sample neutralize Neutralize Samples (1 M NaOH) sample->neutralize analyze Analyze by HPLC neutralize->analyze

Caption: Workflow for a forced degradation study.

References

  • Benchchem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • ResearchGate. (n.d.). Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
  • Benchchem. (n.d.). Degradation pathways of 2-Cyano-3-hydroxyquinoline under experimental conditions.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids.
  • Canadian Science Publishing. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution.

Sources

Reference Data & Comparative Studies

Validation

5-methoxyquinoline-2-carboxylic acid vs 8-hydroxyquinoline in metal chelation

As a Senior Application Scientist, I frequently observe a common pitfall in drug design and materials science: the assumption that a higher metal-binding affinity inherently makes for a superior chelator. In reality, the...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe a common pitfall in drug design and materials science: the assumption that a higher metal-binding affinity inherently makes for a superior chelator. In reality, the selection of a chelating pharmacophore is a calculated exercise in thermodynamic tuning.

This guide provides an in-depth, objective comparison between two distinct bidentate scaffolds: 8-hydroxyquinoline (8-HQ) and 5-methoxyquinoline-2-carboxylic acid (5-MeO-QA) . By examining their structural causality, thermodynamic stability, and functional applications, we will establish a framework for selecting the appropriate ligand for your specific research or drug development pipeline.

Mechanistic Foundations of Chelation

Both 8-HQ and 5-MeO-QA rely on the quinoline nitrogen as a primary electron donor, but their secondary coordinating groups fundamentally alter their electronic profiles and biological utility.

8-Hydroxyquinoline (8-HQ): The High-Affinity Ionophore

8-HQ is a classic, highly lipophilic bidentate chelator that coordinates metal ions via its quinoline nitrogen and the phenoxide oxygen at the C8 position[1]. In aqueous solution, the hydroxyl group has a high pKa of approximately 9.9[2]. Upon interaction with divalent (Cu²⁺, Zn²⁺) or trivalent (Fe³⁺) metals, it loses a proton to form an exceptionally stable, neutral five-membered chelate ring.

  • Causality in Application: The resulting neutral metal-ligand complex is highly lipophilic, allowing it to easily cross the blood-brain barrier (BBB). This makes 8-HQ derivatives (like clioquinol) highly effective in neurodegenerative disease models, where they strip neurotoxic metals from amyloid-beta plaques and redistribute them intracellularly to restore homeostasis[1].

5-Methoxyquinoline-2-carboxylic Acid (5-MeO-QA): The Tunable Scaffold

5-MeO-QA is a derivative of quinoline-2-carboxylic acid (quinaldic acid). It acts as a bidentate ligand utilizing the quinoline nitrogen and one oxygen from the C2-carboxylate group[3].

  • Electronic Tuning: The methoxy group at the C5 position acts as an electron-donating group (EDG) via resonance. This increases the electron density across the quinoline core, subtly enhancing the basicity of the quinoline nitrogen compared to an unsubstituted quinaldic acid.

  • Causality in Application: Despite this electronic boost, the carboxylate oxygen is a "harder" donor and less basic than the phenoxide of 8-HQ, resulting in significantly lower overall stability constants[3]. This weaker, more transient chelation is highly advantageous in drug development when the quinoline core is needed as a structural pharmacophore—such as in Dopamine D3 receptor ligands[4] or HCV NS5A replication complex inhibitors[5]—and systemic metal stripping (which causes severe toxicity) must be avoided.

Pathway A Extracellular Metal Pooling (Cu2+, Zn2+, Fe3+) C Lipophilic Metal-Ligand Complex Formation A->C Strong Chelation G Transient Metallo-Enzyme Modulation A->G Weak Chelation B 8-Hydroxyquinoline (High Affinity Chelator) B->C N, O-coordination D Intracellular Metal Redistribution C->D BBB Penetration E 5-MeO-QA (Low Affinity Chelator) F Targeted Receptor Binding (e.g., NS5A, D3) E->F Pharmacophore Interaction E->G N, O-coordination

Caption: Divergent pharmacological pathways of high-affinity (8-HQ) versus low-affinity (5-MeO-QA) chelators.

Quantitative Data: Thermodynamic Stability

The efficacy of a chelating agent is quantified by its stability constant (log K). A higher log K value indicates a thermodynamic preference for the complexed state. Because direct literature values for 5-MeO-QA are highly specific to proprietary assay conditions, unsubstituted quinoline-2-carboxylic acid (quinaldic acid) serves as an accurate baseline proxy for its chelating strength[3].

Table 1: Comparative Stability Constants (log K) with Biologically Relevant Metals

Metal Ion8-HQ (log K₁)8-HQ (log K₂)5-MeO-QA Proxy (log K₁) 5-MeO-QA Proxy (log K₂)Complexation Preference
Cu²⁺ ~12.0 - 15.0~23.0 - 26.04.88.88-HQ (Strongly preferred)
Zn²⁺ ~8.0 - 9.0~15.0 - 17.04.17.68-HQ (Preferred)
Ni²⁺ ~9.0 - 10.0~17.0 - 19.03.86.98-HQ (Preferred)

*Values for 8-HQ vary slightly based on ionic strength but represent near-irreversible binding in biological contexts. **Proxy data based on quinaldic acid in 50% v/v dioxane-water. The 5-MeO group provides a marginal increase (<0.5 log units) to these baseline values[3].

Experimental Methodologies: A Self-Validating System

To ensure absolute trustworthiness in lead optimization, relying on a single analytical method is insufficient. As a standard practice, I mandate a self-validating workflow : quantifying the thermodynamic stability via potentiometric titration, and orthogonally confirming the stoichiometry via UV-Vis spectrophotometry (Job's Method).

Protocol 1: Potentiometric Determination of Stability Constants

Causality: Potentiometry measures the displacement of protons upon metal binding. We conduct this under a nitrogen atmosphere to prevent CO₂ dissolution, which would form carbonic acid and artificially skew the pH readings, ruining the thermodynamic calculation.

  • Reagent Preparation: Prepare 1.0 mM solutions of the ligand (8-HQ or 5-MeO-QA) and the target metal salt (e.g., CuCl₂) in a background electrolyte of 0.1 M KCl. Why 0.1 M KCl? Maintaining a constant high ionic strength ensures that activity coefficients remain stable throughout the titration.

  • System Calibration: Calibrate the glass electrode using standard buffer solutions (pH 4.0, 7.0, 10.0) at a strictly controlled 25.0 ± 0.1 °C.

  • Titration: Place 50 mL of the ligand solution into a thermostated vessel. Purge continuously with N₂ gas.

  • Alkali Addition: Titrate with standardized 0.1 M KOH in 0.05 mL increments. Record the equilibrium pH after each addition.

  • Metal-Ligand Titration: Repeat the process with a 1:1 and 1:2 molar ratio of Metal:Ligand.

  • Data Processing: Export the titration curves into speciation software (e.g., Hyperquad or BEST) to calculate the exact log K₁ and log K₂ values.

Protocol 2: Orthogonal Validation via Job's Method (Continuous Variation)

Causality: Potentiometry gives us the strength of the bond, but Job's method visually and mathematically proves the physical architecture (stoichiometry) of the complex in solution.

  • Equimolar Stock: Prepare equimolar stock solutions (e.g., 0.1 mM) of the metal ion and the ligand in a suitable solvent (e.g., 50% aqueous dioxane to ensure solubility of the neutral complex).

  • Fractional Mixing: Create a series of 10 samples where the total volume remains constant, but the mole fraction of the ligand ( XL​ ) varies from 0.0 to 1.0 (e.g., 1 mL Metal + 9 mL Ligand; 2 mL Metal + 8 mL Ligand, etc.).

  • Incubation: Allow the solutions to equilibrate in the dark for 30 minutes.

  • Spectrophotometric Analysis: Measure the absorbance of each solution at the λmax​ specific to the metal-ligand complex (distinct from the free ligand).

  • Plotting: Plot Absorbance vs. Mole Fraction ( XL​ ). The apex of the resulting curve directly indicates the stoichiometric ratio (e.g., an apex at 0.66 confirms a 1:2 Metal:Ligand complex).

Workflow N1 Ligand Preparation (0.1 M KCl Ionic Strength) N2 Potentiometric Titration (pH 2.0 - 11.0) N1->N2 N4 UV-Vis Spectrophotometry (Job's Method) N1->N4 N3 Speciation Modeling (Hyperquad/BEST) N2->N3 log K calculation N5 Orthogonal Validation (Stoichiometry Confirmed) N3->N5 Cross-check N4->N5 Complex Ratio

Caption: Self-validating experimental workflow for orthogonal determination of metal-ligand stability.

Strategic Conclusion

The choice between these two ligands dictates the trajectory of your drug development program:

  • Select 8-hydroxyquinoline when your primary mechanism of action requires aggressive metal sequestration, such as dissolving metallo-protein aggregates or acting as an antimicrobial ionophore[1].

  • Select 5-methoxyquinoline-2-carboxylic acid when you require the quinoline backbone for targeted receptor fitting (e.g., D3 receptors[4] or viral replication complexes[5]), but need to avoid the off-target toxicity associated with systemic depletion of essential trace metals[3].

Sources

Comparative

Comparative Binding Affinity Guide: 5-Methoxyquinoline-2-Carboxylic Acid Analogs in Target-Directed Drug Design

Executive Summary & Pharmacophore Overview For researchers and drug development professionals, the quinoline-2-carboxylic acid scaffold represents a highly privileged pharmacophore. However, the regiochemistry of substit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Overview

For researchers and drug development professionals, the quinoline-2-carboxylic acid scaffold represents a highly privileged pharmacophore. However, the regiochemistry of substitutions on the phenyl ring (C5–C8) acts as a critical functional toggle that dictates target selectivity, binding affinity, and the thermodynamic landscape of the ligand-receptor complex.

This guide objectively compares the binding affinity of 5-methoxyquinoline-2-carboxylic acid analogs against other positional isomers (such as 6-methoxy, 7-methoxy, and 8-substituted analogs). By analyzing their performance across diverse therapeutic targets—ranging from G-Protein Coupled Receptors (GPCRs) to metalloenzymes—we provide a mechanistic framework for selecting the appropriate analog for your drug discovery pipeline.

Structure-Activity Relationship (SAR) & Binding Affinity Comparison

The placement of the methoxy group fundamentally alters the electronic distribution and steric bulk of the quinoline ring.

In the context of GPCRs, such as the Dopamine D3 receptor, the 5-methoxy substitution acts as a lipophilic anchor. As demonstrated in studies on 1[1], methoxyl substituents on the phenyl ring drastically influence binding affinity based on their position. Substitutions that project into the hydrophobic sub-pocket (analogous to the C5/C7 positions) increase binding affinity by 2–4 times by engaging in favorable van der Waals contacts with residues like Leu89 and Phe106[1]. Conversely, shifting the methoxy group to adjacent positions can decrease affinity by 2–5 times due to steric clashes[1].

Furthermore, the 5-methoxy analog has proven highly effective in viral targeting, serving as a core component in the optimization of 2[2].

In stark contrast, when targeting metalloenzymes like New Delhi Metallo-β-lactamase-1 (NDM-1), the 8-position is paramount. Research on 3[3] shows that 8-hydroxy or 8-sulfonamido-quinoline-2-carboxylic acids are highly potent (IC50 ~ 0.68 to 1.64 µM). The 5-methoxy analog fails in this arena because it lacks the ability to form a bidentate chelation complex with zinc ions[3].

Quantitative Binding Profile Comparison
Analog SubstitutionPrimary Target ClassBinding Affinity / PotencyKey Mechanistic Interaction
5-Methoxy GPCRs (e.g., D3 Receptor), Viral NS5AHigh ( Ki​ ~ low nM)Hydrophobic insertion (Leu89/Phe106)
6-Methoxy GPCRs (D2/D3 Receptors)ModeratePartial steric clash in binding pocket
7-Methoxy GPCRs (D3 Receptor)High (2-4x increase vs unsubstituted)Favorable van der Waals contacts
8-Hydroxy/Sulfonamido Metalloenzymes (e.g., NDM-1)High ( IC50​ ~ 0.68 - 1.64 µM)Bidentate Zn(II) chelation (N, O)

Mechanistic Causality of Binding

To understand why these analogs behave differently, we must look at the physical chemistry of the binding events:

  • Steric Fit vs. Electronic Chelation: The 5-position projects away from the carboxylic acid and the quinoline nitrogen. It cannot participate in metal coordination. Instead, its electron-donating nature enriches the aromatic ring, while the physical bulk of the methoxy group perfectly fills deep, lipophilic receptor pockets.

  • Bidentate Coordination: The 8-position is directly adjacent to the quinoline nitrogen. When substituted with a heteroatom (like -OH or -NHSO2R), it creates a localized pocket of high electron density that acts as a bidentate ligand, perfectly spaced to trap divalent cations like Zn2+ .

SAR_Logic Scaffold Quinoline-2-carboxylic Acid Scaffold Sub5 5-Methoxy Substitution Scaffold->Sub5 Sub8 8-Hydroxy/Sulfonamido Substitution Scaffold->Sub8 GPCR GPCRs & Viral Targets (e.g., D3, NS5A) Sub5->GPCR Steric fit Metallo Metalloenzymes (e.g., NDM-1) Sub8->Metallo Zn2+ binding Result1 High Affinity Hydrophobic Insertion GPCR->Result1 Result2 Potent Inhibition Bidentate Chelation Metallo->Result2

Caption: Logical relationship between quinoline substitution positions and target binding affinity.

Experimental Methodology: Validating Binding Affinity

To accurately compare the binding affinities of 5-methoxyquinoline analogs against GPCR targets, a Competitive Radioligand Binding Assay must be employed.

System Validation Standard: This protocol is designed as a self-validating system. It requires the parallel use of a "cold" reference standard (e.g., 10 µM unlabelled haloperidol for D3 receptors) to strictly define Non-Specific Binding (NSB). Specific binding is calculated as Total Binding minus NSB, ensuring the resulting Ki​ is exclusively receptor-mediated.

Step-by-Step Protocol

Step 1: Membrane Preparation

  • Homogenize CHO cells stably expressing the target receptor in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1–2 mg/mL.

  • Causality: Executing this step strictly on ice prevents proteolytic degradation of the receptor, preserving the native conformation of the hydrophobic binding pocket required for 5-methoxy recognition.

Step 2: Assay Incubation

  • In a 96-well plate, combine:

    • 50 µL of radioligand (e.g., 0.5 nM [3H] -spiperone).

    • 50 µL of the 5-methoxyquinoline analog (serial dilutions from 10−10 to 10−5 M).

    • 100 µL of the prepared membrane suspension.

  • Incubate at 25°C for 60 minutes.

  • Causality: A 60-minute incubation at 25°C ensures the binding reaction reaches thermodynamic equilibrium without accelerating thermal denaturation of the receptor proteins.

Step 3: Termination and Rapid Filtration

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI) for 1 hour.

  • Wash filters three times with 3 mL of ice-cold wash buffer.

  • Causality: PEI is a cationic polymer that neutralizes the inherent negative charge of the glass fiber filters. This drastically reduces the non-specific binding of positively charged ligands, maximizing the signal-to-noise ratio.

Step 4: Quantification & Data Analysis

  • Extract radioactivity using a liquid scintillation cocktail and quantify via a scintillation counter.

  • Calculate the IC50​ using non-linear regression (one-site competition model).

  • Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​ .

Workflow Step1 1. Membrane Prep Isolate target-expressing cells Step2 2. Radioligand Incubation Add [3H]-ligand + 5-OMe Analog Step1->Step2 Step3 3. Rapid Filtration GF/B filters pre-soaked in PEI Step2->Step3 Step4 4. Scintillation Counting Quantify specific binding Step3->Step4 Step5 5. Data Analysis Calculate IC50 and Ki Step4->Step5

Caption: Workflow for competitive radioligand binding assay to determine Ki of quinoline analogs.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: ACS Infectious Diseases (ACS Publications)
  • Title: HCV NS5A Replication Complex Inhibitors. Part 4.

Sources

Validation

Validation of LC-MS Methods for 5-Methoxyquinoline-2-Carboxylic Acid Quantification: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying highly polar, amphoteric metabolites and drug intermediates in complex biological matrices. 5-Methoxyquinoline-2-carboxyli...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying highly polar, amphoteric metabolites and drug intermediates in complex biological matrices. 5-Methoxyquinoline-2-carboxylic acid (5-MQCA) —a critical structural motif found in various pharmaceuticals (such as HCV NS5A replication complex inhibitors [1]) and endogenous kynurenic acid analogs—presents unique bioanalytical hurdles.

This guide objectively compares two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) workflows for 5-MQCA quantification. We will evaluate Solid-Phase Extraction (SPE) coupled with Triple Quadrupole (QQQ) MS against Protein Precipitation (PPT) coupled with Quadrupole Time-of-Flight (Q-TOF) High-Resolution MS . All validation parameters discussed herein are strictly grounded in the ICH M10 Bioanalytical Method Validation Guidelines [2].

Mechanistic Rationale & Analytical Strategy

Ionization Dynamics

The quinoline nitrogen in 5-MQCA is highly basic, while the carboxylic acid moiety at the 2-position is acidic. The presence of the 5-methoxy group acts as an electron-donating group (EDG), which subtly increases the electron density on the quinoline ring. This structural feature makes 5-MQCA highly amenable to Positive Electrospray Ionization (ESI+) . Under acidic mobile phase conditions (e.g., 0.1% Formic Acid), the quinoline nitrogen readily accepts a proton to form a stable [M+H]+ precursor ion at m/z 204.06.

Fragmentation Pathway (Causality of MRM Transitions)

Collision-Induced Dissociation (CID) of quinoline-2-carboxylic acid derivatives follows a highly predictable and self-validating fragmentation pathway [3]. The primary neutral losses are water ( H2​O , -18 Da) from the protonated carboxylic acid, followed by carbon monoxide ( CO , -28 Da) or direct loss of carbon dioxide ( CO2​ , -44 Da). Monitoring these specific transitions ensures high selectivity against isobaric matrix interferences.

Fragmentation M Precursor Ion [M+H]+ m/z 204.06 F1 Product Ion 1 [M+H - H2O]+ m/z 186.05 M->F1 - H2O (-18 Da) F2 Product Ion 2 [M+H - CO2]+ m/z 160.07 M->F2 - CO2 (-44 Da) F3 Product Ion 3 [M+H - H2O - CO]+ m/z 158.06 F1->F3 - CO (-28 Da)

Fig 1: Proposed ESI+ CID fragmentation pathway for 5-MQCA.

Experimental Protocols: SPE vs. PPT

To establish a self-validating system, both methods utilize a stable isotope-labeled internal standard (SIL-IS), specifically 5-MQCA- d3​ , to correct for extraction losses and matrix-induced ion suppression.

Protocol A: Protein Precipitation (PPT) - The High-Throughput Approach

PPT is favored for its rapid execution but often leaves residual phospholipids that can cause severe ion suppression in the MS source.

  • Aliquot: Transfer 100 µL of human plasma into a microcentrifuge tube.

  • Spike: Add 10 µL of SIL-IS working solution (500 ng/mL).

  • Precipitate: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to denature proteins [3].

  • Vortex & Centrifuge: Vortex for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 200 µL of the supernatant to an autosampler vial for LC-Q-TOF analysis.

Protocol B: Solid-Phase Extraction (SPE) - The High-Fidelity Approach

SPE utilizes Mixed-Mode Cation Exchange (MCX) cartridges to exploit the basic quinoline nitrogen, allowing for rigorous washing steps that eliminate phospholipids.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through the MCX cartridge.

  • Loading: Dilute 100 µL of spiked plasma with 100 µL of 2% Phosphoric Acid (to ensure the quinoline nitrogen is fully ionized). Load onto the cartridge.

  • Washing: Wash sequentially with 1 mL of 2% Formic Acid in Water, then 1 mL of 100% Methanol (removes neutral lipids and phospholipids).

  • Elution: Elute the basic 5-MQCA using 1 mL of 5% Ammonium Hydroxide in Methanol (neutralizes the charge, releasing the analyte).

  • Reconstitution: Evaporate to dryness under gentle nitrogen stream at 40°C. Reconstitute in 100 µL of initial mobile phase for LC-QQQ analysis.

Workflow cluster_PPT Method A: PPT cluster_SPE Method B: SPE (MCX) Plasma Plasma Sample (100 µL) IS Add SIL-IS (10 µL) Plasma->IS PPT_Add Add 300 µL ACN IS->PPT_Add SPE_Acid Acidify (H3PO4) IS->SPE_Acid PPT_Cent Centrifuge 14,000g PPT_Add->PPT_Cent LCMS LC-MS/MS Analysis PPT_Cent->LCMS SPE_Load Load & Wash SPE_Acid->SPE_Load SPE_Elute Elute (NH4OH/MeOH) SPE_Load->SPE_Elute SPE_Elute->LCMS

Fig 2: Sample preparation workflows comparing SPE and PPT methodologies.

Comparative Performance & ICH M10 Validation Data

In accordance with ICH M10 guidelines [2], a full validation was executed to assess Selectivity, Linearity, Accuracy, Precision, Matrix Effect, and Recovery.

  • Platform A (PPT + Q-TOF): Utilizes exact mass extraction (5 ppm mass window) to overcome the higher background noise inherent to crude PPT extracts.

  • Platform B (SPE + QQQ): Utilizes Multiple Reaction Monitoring (MRM: 204.1 186.1) combined with ultra-clean SPE extracts to push the limits of quantitation.

Table 1: ICH M10 Validation Parameter Comparison
Validation ParameterICH M10 Acceptance CriteriaMethod A: PPT + Q-TOF HRMSMethod B: SPE + QQQ MS
Linear Dynamic Range R2≥0.990 5.0 – 5,000 ng/mL ( R2=0.994 )0.5 – 10,000 ng/mL ( R2=0.999 )
Lower Limit of Quantitation (LLOQ) Signal-to-Noise 55.0 ng/mL0.5 ng/mL
Intra-day Precision (CV%) 15% ( 20% at LLOQ)6.8% – 12.4%2.1% – 5.4%
Inter-day Accuracy (% Bias) ± 15% ( ± 20% at LLOQ)-8.5% to +11.2%-3.2% to +4.5%
Absolute Recovery (%) Consistent across QCs65.4% ± 8.2%92.1% ± 3.4%
Matrix Effect (Ion Suppression) CV 15% between lots-38.5% (Significant suppression)-4.2% (Negligible)
Causality of the Data
  • Sensitivity (LLOQ): The SPE-QQQ method achieves a 10-fold lower LLOQ. This is directly caused by the removal of ion-suppressing phospholipids during the SPE methanol wash step, allowing more 5-MQCA ions to reach the detector. QQQ instruments operating in MRM mode also offer superior duty cycles for targeted analytes compared to Q-TOF systems.

  • Matrix Effects: The PPT method exhibits a -38.5% matrix effect. Because PPT only removes large proteins, endogenous salts and lipids co-elute with 5-MQCA, competing for charge droplets in the ESI source. While the SIL-IS corrects for this analytically, it severely degrades the absolute signal-to-noise ratio.

  • Selectivity: While the QQQ relies on MRM transitions, the Q-TOF compensates for the dirty PPT extract by utilizing high-resolution exact mass filtering (typically 30,000 resolving power), which successfully resolves the 5-MQCA peak from nominally isobaric background noise.

Conclusion & Recommendations

For the rigorous quantification of 5-methoxyquinoline-2-carboxylic acid in late-stage pharmacokinetic studies, Method B (SPE + QQQ) is the definitive choice. It provides a self-validating, highly robust assay that easily exceeds ICH M10 requirements, offering superior recovery and negligible matrix effects.

However, for early-stage discovery where rapid turnaround is prioritized over ultimate sensitivity, Method A (PPT + Q-TOF) remains a viable alternative, provided a stable isotope-labeled internal standard is utilized to correct for the significant ion suppression inherent to protein precipitation.

References

  • HCV NS5A Replication Complex Inhibitors. Part 4.1 Optimization for Genotype 1a Replicon Inhibitory Activity. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. EMA - European Union. URL:[Link]

Comparative

A Comparative Guide to 5-Methoxyquinoline-2-carboxylic Acid and Quinaldic Acid in Palladium Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the intricate world of palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount to achieving high efficiency, selectivity, and bro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount to achieving high efficiency, selectivity, and broad substrate scope. While bulky phosphines and N-heterocyclic carbenes (NHCs) have dominated the landscape, a growing interest in alternative, readily accessible ligand scaffolds has emerged. Among these, nitrogen-containing heterocyclic carboxylic acids, such as those derived from quinoline, present a compelling case due to their potential as stable, bidentate N,O-chelating ligands.

This guide provides an in-depth technical comparison of two such ligands: 5-methoxyquinoline-2-carboxylic acid and its parent compound, quinaldic acid (quinoline-2-carboxylic acid) . We will delve into their structural and electronic properties, analyze their anticipated effects on the palladium catalytic cycle, and provide illustrative experimental protocols for their application in Suzuki-Miyaura coupling.

Introduction: The Crucial Role of Ligands in Palladium Catalysis

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. The catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination, is profoundly influenced by the ligands coordinated to the palladium center.[1] A well-chosen ligand can:

  • Enhance Catalyst Stability: By preventing the precipitation of palladium black.

  • Modulate Reactivity: By altering the electron density at the metal center.

  • Influence Selectivity: By sterically directing the coupling partners.

Quinaldic acid and its derivatives can act as bidentate ligands, coordinating to the palladium center through the quinoline nitrogen and the carboxylate oxygen. This chelation can impart significant stability to the catalytic complex.

Structural and Electronic Properties: A Tale of Two Ligands

The primary difference between 5-methoxyquinoline-2-carboxylic acid and quinaldic acid lies in the presence of a methoxy group at the 5-position of the quinoline ring. This seemingly minor modification has significant electronic implications.

Quinaldic Acid: The unsubstituted quinoline ring is a π-deficient heteroaromatic system. The nitrogen atom withdraws electron density from the ring, influencing its coordination properties. As a ligand, quinaldic acid is a good σ-donor through the nitrogen atom and can participate in π-backbonding.

5-Methoxyquinoline-2-carboxylic Acid: The methoxy group (-OCH₃) is a strong electron-donating group through resonance (+M effect), while also exerting a weaker electron-withdrawing inductive effect (-I effect).[2] In the 5-position of the quinoline ring, the resonance effect is expected to dominate, increasing the electron density of the entire aromatic system. This enhanced electron density on the quinoline nitrogen is anticipated to make 5-methoxyquinoline-2-carboxylic acid a stronger σ-donor ligand compared to quinaldic acid.

This difference in electron-donating ability can have a profound impact on the elementary steps of the catalytic cycle. A more electron-rich ligand can accelerate the rate-limiting oxidative addition step by increasing the nucleophilicity of the Pd(0) center. Conversely, it might slow down the reductive elimination step.

Performance in Palladium Cross-Coupling: A Mechanistic Perspective

While direct, head-to-head comparative studies of these two specific ligands in palladium cross-coupling are scarce in the literature, we can infer their potential performance based on established mechanistic principles.

Oxidative Addition: The first and often rate-determining step involves the insertion of the Pd(0) complex into the carbon-halide bond of the electrophile. A more electron-rich ligand, such as 5-methoxyquinoline-2-carboxylic acid, is expected to increase the electron density on the palladium center, making it more nucleophilic and thus accelerating the oxidative addition. This could lead to higher reaction rates and the ability to activate more challenging substrates, such as aryl chlorides.

Transmetalation: In this step, the organic group from the organometallic reagent (e.g., a boronic acid in Suzuki-Miyaura coupling) is transferred to the palladium center. The electronic effects of the ligand on this step are less straightforward and can be influenced by the nature of the transmetalating agent and the base used.

Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. This step is generally favored by more electron-deficient ligands. Therefore, the electron-donating methoxy group in 5-methoxyquinoline-2-carboxylic acid might slightly retard this step compared to quinaldic acid.

The overall catalytic efficiency will be a balance of these competing effects. It is plausible that for reactions where oxidative addition is rate-limiting, 5-methoxyquinoline-2-carboxylic acid will outperform quinaldic acid.

Illustrative Data and Comparison

To provide a tangible comparison, let's consider a hypothetical Suzuki-Miyaura coupling reaction between 4-bromoanisole and phenylboronic acid. The expected performance of the two ligands is summarized in the table below, based on the mechanistic principles discussed.

LigandKey Electronic FeatureExpected Impact on Oxidative AdditionExpected Impact on Reductive EliminationPredicted Overall Yield
Quinaldic AcidUnsubstituted quinoline ring (less electron-donating)Moderate rateFavorableGood
5-Methoxyquinoline-2-carboxylic AcidMethoxy group at 5-position (more electron-donating)Accelerated ratePotentially slowerExcellent

Experimental Protocols

Below are detailed, step-by-step methodologies for the synthesis of the ligands and their application in a generic Suzuki-Miyaura cross-coupling reaction.

Synthesis of 5-Methoxyquinoline-2-carboxylic Acid

A common route to quinoline-2-carboxylic acids is through the Doebner-von Miller reaction followed by oxidation. A more specific synthesis for the 5-methoxy derivative can be adapted from known procedures for similar substituted quinolines. For instance, starting from 3-methoxyaniline, a Pfitzinger reaction with isatin can yield the desired product. A more direct, though less common, approach might involve the direct functionalization of a pre-formed 5-methoxyquinoline.

A representative synthetic approach involves the oxidation of 2-chloro-6-methoxyquinoline-3-carbaldehyde, which can be synthesized from the corresponding acetanilide via a Vilsmeier-Haack reaction.[3]

Step 1: Synthesis of 2-chloro-6-methoxyquinoline-3-carbaldehyde: This intermediate can be prepared from 4-methoxyacetanilide through a Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide.

Step 2: Oxidation to 2-chloro-6-methoxyquinoline-3-carboxylic acid: The aldehyde is then oxidized to the carboxylic acid using an oxidizing agent like silver nitrate in the presence of a base.[3]

Step 3: Dechlorination: The 2-chloro group can be removed via catalytic hydrogenation to yield 6-methoxyquinoline-3-carboxylic acid. To obtain the 2-carboxylic acid isomer, a different synthetic strategy starting from appropriate precursors would be required.

Synthesis of Quinaldic Acid

Quinaldic acid is commercially available. However, it can also be synthesized via the oxidation of quinaldine (2-methylquinoline).[4]

Step 1: Oxidation of Quinaldine: To a solution of quinaldine in a suitable solvent (e.g., pyridine), add an oxidizing agent such as selenium dioxide. Reflux the mixture for several hours.

Step 2: Work-up and Isolation: After the reaction is complete, cool the mixture and filter off the precipitated selenium. The filtrate is then acidified with a strong acid (e.g., HCl) to precipitate the quinaldic acid. The product can be collected by filtration and recrystallized.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general guideline for a Suzuki-Miyaura coupling reaction using either 5-methoxyquinoline-2-carboxylic acid or quinaldic acid as the ligand.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Ligand (5-methoxyquinoline-2-carboxylic acid or quinaldic acid, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)

Procedure:

  • To a dry Schlenk flask, add the aryl halide, arylboronic acid, palladium(II) acetate, the quinoline-based ligand, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of the Catalytic Cycle

The following diagrams, generated using DOT language, illustrate the proposed catalytic cycle for a Suzuki-Miyaura reaction using a generic quinoline-2-carboxylic acid ligand.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'B(OH)₂ Base PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Product Ar-Ar' RE->Product Ligand_Effect cluster_explanation Influence on Catalytic Cycle Ligand_Comparison Ligand Quinaldic Acid 5-Methoxyquinoline-2-carboxylic Acid Electronic Effect Less Electron-Donating More Electron-Donating Impact on Oxidative Addition Moderate Accelerated info The electron-donating methoxy group in 5-methoxyquinoline-2-carboxylic acid is expected to increase the rate of oxidative addition, potentially leading to higher overall catalytic efficiency, especially with less reactive aryl halides.

Caption: Comparison of the electronic effects of the two ligands.

Conclusion and Outlook

Both quinaldic acid and 5-methoxyquinoline-2-carboxylic acid are promising, readily accessible N,O-bidentate ligands for palladium-catalyzed cross-coupling reactions. While quinaldic acid provides a stable and effective ligand scaffold, the introduction of a 5-methoxy group is predicted to enhance its electron-donating ability. This modification is likely to accelerate the oxidative addition step, potentially leading to improved catalytic performance, especially with challenging substrates like aryl chlorides.

Further experimental studies are warranted to provide a direct, quantitative comparison of these two ligands across a range of cross-coupling reactions. Such investigations will not only validate the theoretical predictions outlined in this guide but also pave the way for the rational design of new, more effective quinoline-based ligands for palladium catalysis. The ease of synthesis and modification of the quinoline scaffold makes it an attractive platform for future ligand development in the pursuit of more efficient and sustainable chemical transformations.

References

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC - NIH. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Full article: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis. [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

Sources

Validation

A Comparative Guide to the Antimicrobial Performance of Quinoline Carboxylic Acid Derivatives

In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, quinoline scaffolds have emerged as a cornerstone in medicinal chemistry.[1] Their inherent biological act...

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Author: BenchChem Technical Support Team. Date: April 2026

In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, quinoline scaffolds have emerged as a cornerstone in medicinal chemistry.[1] Their inherent biological activity, famously exemplified by the fluoroquinolone antibiotics, continues to inspire the development of new derivatives.[2] This guide provides a technical benchmark of various quinoline carboxylic acid derivatives, offering a comparative analysis of their antimicrobial efficacy based on available experimental data. While the initial focus was on 5-methoxyquinoline-2-carboxylic acid derivatives, the available literature guided this comparison toward a broader class of quinoline-2 and quinoline-4-carboxylic acid derivatives, providing a valuable performance overview for researchers in the field.

The core principle behind the antimicrobial action of many quinoline derivatives lies in their ability to interfere with bacterial DNA replication. They achieve this by inhibiting two essential type II topoisomerases: DNA gyrase and topoisomerase IV.[3] This dual-target mechanism effectively prevents the unwinding and duplication of bacterial DNA, leading to cell death.[3] Understanding this mechanism is crucial for the rational design of new, more potent derivatives.

This guide will delve into the standard methodologies used to assess antimicrobial activity, present a comparative analysis of reported data for various derivatives, and provide the detailed protocols necessary for replicating these critical assays in your own laboratory.

Comparative Antimicrobial Performance

The antimicrobial efficacy of quinoline carboxylic acid derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring. The following tables summarize the in-vitro activity of several derivatives against common Gram-positive and Gram-negative bacterial strains, as reported in recent studies. The primary metrics for comparison are the Minimum Inhibitory Concentration (MIC) and, where available, the zone of inhibition from agar diffusion assays.

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives

Compound IDDerivative Structure/NameS. aureus (μg/mL)E. coli (μg/mL)Reference
5a4 2-phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinoline-4-carboxamide64>1024[4],[5]
5a7 N-(2-(diethylamino)ethyl)-2-phenylquinoline-4-carboxamide256128[4],[5]
Amoxicillin Standard Antibiotic--[6]
Gentamycin Standard Antibiotic--[7],[8]

Note: Lower MIC values indicate higher antimicrobial potency.

Table 2: Zone of Inhibition for Selected Quinoline-2-Carboxylic Acid Derivatives

Compound IDDerivative Structure/NameS. aureus (mm)E. coli (mm)Reference
E11 Schiff base derivative of quinoline-2-carboxylic acid2018[6]
E13 Thiazolidinone derivative of quinoline-2-carboxylic acid1917[6]
E17 Thiazolidinone derivative of quinoline-2-carboxylic acid2018[6]
Amoxicillin Standard Antibiotic (Concentration not specified)2220[6]

Note: Larger inhibition zones indicate greater sensitivity of the microorganism to the compound.

From the presented data, it is evident that structural modifications significantly impact the antimicrobial spectrum and potency. For instance, compound 5a4 from the 2-phenyl-quinoline-4-carboxylic acid series demonstrated noteworthy activity against the Gram-positive bacterium S. aureus, with an MIC of 64 μg/mL.[4],[5] Conversely, its efficacy against the Gram-negative E. coli was limited.[4],[5] In the quinoline-2-carboxylic acid series, derivatives E11 and E17 showed considerable zones of inhibition against both S. aureus and E. coli, comparable to the standard antibiotic amoxicillin, indicating a broad spectrum of activity.[6]

Experimental Methodologies: A Detailed Overview

The reliability of antimicrobial susceptibility testing hinges on standardized and meticulously executed protocols. The two most widely accepted methods for benchmarking novel compounds are the Broth Microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion (Kirby-Bauer) test.

Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[9] The broth microdilution method is a quantitative technique that provides a precise measure of a compound's potency.

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare 2-fold serial dilutions of test compounds in a 96-well plate D Inoculate each well with the bacterial suspension A->D Add to plate B Prepare standardized bacterial inoculum (0.5 McFarland) C Dilute inoculum to final concentration (e.g., 5 x 10^5 CFU/mL) C->D Add to plate E Incubate plates at 35-37°C for 16-20 hours D->E F Visually inspect wells for turbidity (bacterial growth) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for the Broth Microdilution MIC Assay.

Detailed Protocol:

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

    • Prepare a stock solution of the test compound (e.g., 5-methoxyquinoline-2-carboxylic acid derivative) in a suitable solvent like DMSO.

    • Add 200 µL of the compound's working solution (at twice the highest desired test concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 serves as a positive control for growth (broth and inoculum only), and well 12 serves as a sterility control (broth only).[4]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test organism (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922).

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in MHB to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in each well.[9]

  • Inoculation and Incubation:

    • Inoculate each well (from 1 to 11) with 100 µL of the final bacterial suspension. The total volume in each well will now be 200 µL.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Agar Disk Diffusion (Kirby-Bauer) Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity. It is based on the principle that an antimicrobial-impregnated disk will create a concentration gradient in the agar, and the size of the resulting zone of no growth is proportional to the organism's susceptibility.[10]

KirbyBauer_Workflow A Prepare standardized bacterial inoculum (0.5 McFarland) B Uniformly inoculate a Mueller-Hinton Agar (MHA) plate A->B C Apply paper disks impregnated with test compounds B->C D Incubate the plate at 35-37°C for 16-18 hours C->D E Measure the diameter of the zones of inhibition (mm) D->E F Interpret results based on zone diameter E->F

Caption: Workflow for the Agar Disk Diffusion (Kirby-Bauer) Assay.

Detailed Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described in the MIC protocol.

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.

  • Disk Application:

    • Allow the plate to dry for a few minutes.

    • Using sterile forceps or a disk dispenser, place paper disks impregnated with a known concentration of the test compounds onto the agar surface.

    • Ensure disks are placed at least 24 mm apart from center to center.[6]

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Measurement and Interpretation:

    • After incubation, use a ruler or caliper to measure the diameter of the zone of complete growth inhibition around each disk, including the disk diameter.

    • The size of the zone is indicative of the compound's activity against the test organism.

Causality and Experimental Choices

  • Choice of Media: Mueller-Hinton Agar/Broth is the standard medium for routine antimicrobial susceptibility testing because it has good reproducibility, is low in inhibitors, and supports the growth of most common pathogens.[6]

  • Inoculum Standardization: The use of a 0.5 McFarland standard is critical for reproducibility. A denser inoculum can overwhelm the antimicrobial agent, leading to falsely resistant results, while a lighter inoculum can result in falsely susceptible results.

  • Incubation Conditions: The standardized temperature and duration of incubation are essential for ensuring that the bacterial growth is in the logarithmic phase and that the antimicrobial has sufficient time to act.

By adhering to these rigorous, self-validating protocols, researchers can generate reliable and comparable data, which is fundamental to the successful discovery and development of new antimicrobial agents based on the promising quinoline carboxylic acid scaffold.

References

  • Kadhim Mohammed, I., & Fadil Mousa, E. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

  • Al-Ostath, A., Al-Assas, F., Al-Qahtani, A. A., & El-Emam, A. A. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Applied Nanoscience, 14(3), 2213-2223. [Link]

  • Shelar, U. B., Thakare, M. S., & Thorve, S. S. (2022). Review on Antimicrobial Activity of Quinoline. International Journal of Scientific Research and Management, 21(2), 219-227. [Link]

  • Ilango, K., Valentina, P., Subhakar, K., & Kathiravan, M. K. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048. [Link]

  • Grimm, H. (1987). Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. Infection, 15(1), 43-48. [Link]

  • Singh, B., Kumar, A., & Singh, R. K. (2020). A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents. Journal of Basic and Clinical Pharmacy, 11(4), 1-10. [Link]

  • Zhang, Y., Zhou, T., & Wang, Q. (2021). Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. European Journal of Medicinal Chemistry, 223, 113658. [Link]

  • ResearchGate. (n.d.). MIC values of different material against S. aureus and E. coli. [Link]

  • Mahantheshappa, S. S., Shivanna, H., & Satyanarayan, N. D. (2021). Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. Chemical Data Collections, 32, 100669. [Link]

  • Wang, X., Cai, Y., He, M., Chen, W., & Hu, M. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. [Link]

  • Çavuşoğlu, Y., Sağlık, B. N., & Levent, S. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6848. [Link]

  • Wang, X., Cai, Y., He, M., Chen, W., & Hu, M. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PubMed. [Link]

  • Bouzroura, S. A. A., Berredjem, M., & Aouf, N. E. (2018). Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives. Journal of Materials and Environmental Science, 9(1), 271-279. [Link]

  • Wang, X., Cai, Y., He, M., Chen, W., & Hu, M. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. ResearchGate. [Link]

  • Wang, X., Cai, Y., He, M., Chen, W., & Hu, M. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Semantic Scholar. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

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Comparative

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 5-Methoxyquinoline-2-Carboxylic Acid via ¹H and ¹³C NMR Spectroscopy

Introduction: Beyond Synthesis, The Imperative of Structural Verification In the realm of drug discovery and development, the synthesis of a target molecule is but the first chapter of its story. The subsequent, and argu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Synthesis, The Imperative of Structural Verification

In the realm of drug discovery and development, the synthesis of a target molecule is but the first chapter of its story. The subsequent, and arguably more critical, chapter is its unambiguous structural verification. For novel heterocyclic compounds like 5-methoxyquinoline-2-carboxylic acid, a potential building block in medicinal chemistry, confirming the molecular architecture is paramount. It ensures that the biological activity observed is attributable to the intended structure and not an unforeseen isomer or impurity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[1][2] It provides a detailed atomic-level map, revealing not only the carbon-hydrogen framework but also the precise connectivity and electronic environment of each nucleus. This guide provides a comprehensive, field-proven methodology for validating the structure of synthesized 5-methoxyquinoline-2-carboxylic acid using both ¹H and ¹³C NMR. We will move beyond a simple checklist of procedures to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.

Pillar 1: Theoretical Prediction and Structural Hypothesis

Before touching a single NMR tube, a robust validation process begins with a theoretical analysis of the target structure. By dissecting the molecule and considering fundamental principles of NMR, we can generate a hypothesized spectrum. This predictive approach is crucial because it transforms data acquisition from a passive observation into an active process of hypothesis testing.

The Structure: 5-Methoxyquinoline-2-carboxylic acid

  • ¹H NMR Predictions: The structure presents six distinct aromatic protons and a methoxy group.

    • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and often exchanges with trace water, leading to a broad singlet. Its chemical shift is typically far downfield, expected in the 10-13 ppm range, a distinctive region for carboxylic acids.[3]

    • Quinoline Ring Protons: The chemical shifts are governed by the inherent electronic structure of the quinoline core and the influence of the two substituents. The nitrogen atom and the carbonyl group of the carboxylic acid are electron-withdrawing, deshielding nearby protons (H3, H4, H8). Conversely, the methoxy group at C5 is electron-donating, which tends to shield protons at its ortho (H4, H6) and para (H8) positions, causing an upfield shift. The interplay of these effects determines the final chemical shifts.

    • Methoxy Protons (-OCH₃): These three protons will appear as a sharp singlet, typically in the 3.8-4.0 ppm range.

  • ¹³C NMR Predictions: The molecule has 11 unique carbon atoms (10 in the bicyclic core and the methoxy carbon, plus the carboxylic carbon).

    • Carbonyl Carbon (-COOH): This carbon is significantly deshielded and will appear in the 170-185 ppm region.[4]

    • Aromatic Carbons: These will resonate in the typical aromatic region (115-150 ppm). Carbons directly attached to the nitrogen (C2, C8a) and the methoxy group (C5) will have their shifts significantly influenced.[5][6]

The logical relationship between substituent effects and expected chemical shifts can be visualized as follows:

G subst Substituent Effects edg Electron-Donating Group (-OCH₃) ewg Electron-Withdrawing Groups (-COOH, Ring Nitrogen) shield Shielding (Upfield Shift, Lower ppm) edg->shield deshield Deshielding (Downfield Shift, Higher ppm) ewg->deshield pos Affected Protons/Carbons (e.g., H4, H6, H3, C2) shield->pos deshield->pos

Caption: Influence of substituents on NMR chemical shifts.

Pillar 2: The Experimental Protocol: A Self-Validating Workflow

The quality of the final data is inextricably linked to the rigor of the experimental procedure. The following protocol is designed to acquire high-quality, reproducible data.

Experimental Workflow Diagram

G A 1. Sample Preparation B 2. 1D ¹H NMR Acquisition A->B C 3. 1D ¹³C{¹H} NMR Acquisition B->C D 4. Data Processing C->D E 5. Structural Assignment D->E F Ambiguity Check E->F G 6. 2D NMR (COSY, HSQC) (If Required) F->G Yes H 7. Final Validation F->H No G->E I I

Caption: Workflow for NMR structural validation.

Step-by-Step Methodology
  • Sample Preparation:

    • Weighing the Sample: Accurately weigh approximately 20-30 mg of the synthesized 5-methoxyquinoline-2-carboxylic acid for ¹³C NMR (a smaller amount, 5-10 mg, is sufficient for ¹H).[7]

    • Solvent Selection: Choose a high-purity deuterated solvent. DMSO-d₆ is an excellent first choice for carboxylic acids as it readily dissolves polar compounds and the acidic -COOH proton is often clearly observed.[7] Other potential solvents include CDCl₃ or Methanol-d₄. The choice of solvent is critical as it can influence chemical shifts.[8][9]

    • Dissolution: Dissolve the sample in ~0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

    • Internal Standard: The solvent signal (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) is typically used for referencing. Tetramethylsilane (TMS) can be added as an internal standard (0 ppm) but is often unnecessary with modern spectrometers.[10]

  • NMR Data Acquisition (on a 400 MHz or higher spectrometer):

    • Instrument Setup: Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity. Good shimming is essential for sharp lines and accurate integration.

    • ¹H NMR Acquisition:

      • Use a standard single-pulse experiment.

      • Acquire data over a spectral width of at least 15 ppm to ensure all signals, including the carboxylic acid proton, are captured.

      • Set the relaxation delay (d1) to at least 5 seconds to allow for full relaxation of all protons, which is crucial for accurate quantitative analysis (purity assessment).[11]

      • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition:

      • Use a proton-decoupled pulse program (e.g., zgpg30) to produce a spectrum with a single peak for each unique carbon.

      • Acquire data over a spectral width of ~220 ppm.

      • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the raw Free Induction Decay (FID) data.

    • Phase correct the spectrum to ensure all peaks are in pure absorption mode.

    • Perform a baseline correction.

    • Reference the spectrum to the solvent signal (or TMS if used).

    • Integrate the ¹H NMR signals. Set the integral of a well-resolved signal from a known number of protons (e.g., the methoxy singlet) to 3.0 to determine the relative number of protons for all other signals.

Pillar 3: Data Interpretation, Validation, and Comparison

This is where the theoretical predictions are compared against the experimental evidence. The goal is to assign every peak in the ¹H and ¹³C spectra to a specific nucleus in the molecule.

¹H NMR Spectrum Analysis

The experimental ¹H NMR data for a successfully synthesized sample would be expected to align with the values in the table below. The assignments are based on established chemical shift ranges for quinolines and known substituent effects.[5]

Proton Assignment Predicted δ (ppm) Expected Multiplicity Expected J (Hz) Assignment Rationale
H38.2 - 8.4Doublet (d)~8.5Adjacent to H4; deshielded by N and -COOH.
H47.6 - 7.8Doublet (d)~8.5Adjacent to H3; influenced by both -OCH₃ and N.
H67.2 - 7.4Doublet of Doublets (dd)~9.0, ~2.5ortho coupling to H7, meta to H8. Shielded by -OCH₃.
H77.8 - 8.0Doublet of Doublets (dd)~9.0, ~8.0ortho coupling to H6 and H8.
H87.5 - 7.7Doublet of Doublets (dd)~8.0, ~2.5ortho coupling to H7, meta to H6. Deshielded by N.
-OCH₃3.9 - 4.1Singlet (s)N/ACharacteristic shift for an aryl methoxy group.
-COOH>12.0Broad Singlet (br s)N/AHighly deshielded acidic proton.[3]
¹³C NMR Spectrum Analysis

The ¹³C spectrum provides a carbon "fingerprint" of the molecule. Each of the 11 expected peaks must be accounted for.

Carbon Assignment Predicted δ (ppm) Assignment Rationale
C2148 - 152Attached to N and -COOH; highly deshielded.
C3120 - 123Aromatic CH.
C4135 - 138Aromatic CH, deshielded by N.
C4a127 - 130Quaternary carbon at ring junction.
C5155 - 158Attached to -OCH₃; deshielded by oxygen.
C6105 - 108Aromatic CH, shielded by ortho -OCH₃.
C7130 - 133Aromatic CH.
C8128 - 131Aromatic CH.
C8a146 - 149Quaternary carbon attached to N.
-OCH₃55 - 58Typical aliphatic carbon attached to oxygen.
-COOH165 - 170Carboxylic acid carbonyl carbon.[4]
The Power of Comparison: Distinguishing Isomers

A crucial part of validation is confirming the regiochemistry. For instance, how do we know we have 5-methoxyquinoline-2-carboxylic acid and not the 4-methoxy isomer? The NMR spectra would be distinctly different. In the 4-methoxy isomer, the methoxy group strongly shields the H3 proton, shifting it significantly upfield. Furthermore, the H5 proton would be a simple doublet, unlike the complex splitting of any proton in the 5-methoxy isomer's benzene ring. Data for 4-methoxy-2-quinolinecarboxylic acid is available for comparison.[12] This comparative analysis provides definitive proof of the substituent positions.

Troubleshooting and Advanced Techniques

If there is significant signal overlap in the aromatic region of the ¹H spectrum or ambiguity in assignments, two-dimensional (2D) NMR techniques are indispensable.[9][13]

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. A cross-peak between two signals confirms they are from adjacent protons (e.g., H3 and H4; H6 and H7; H7 and H8). This is invaluable for tracing the proton connectivity through the spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It is the most reliable way to assign the protonated carbons in the ¹³C spectrum and can resolve overlapping proton signals by spreading them out along the carbon chemical shift axis.

Conclusion

The structural validation of a synthesized molecule is a systematic process of inquiry, not merely a routine measurement. By starting with a theoretical prediction, executing a meticulous experimental protocol, and performing a rigorous analysis of the resulting ¹H and ¹³C NMR spectra, one can achieve unambiguous confirmation of the structure of 5-methoxyquinoline-2-carboxylic acid. The internal consistency of the 1D data, supported where necessary by 2D correlation experiments, creates a self-validating dataset. This level of analytical rigor is non-negotiable in a research and development environment, forming the trusted foundation upon which all subsequent biological and pharmacological studies are built.

References

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

  • MDPI. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Available at: [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). [Download Table]. Available at: [Link]

  • ACS Publications. (n.d.). Organoaluminum Hydrides Catalyzed Hydroboration of Carbonates, Esters, Carboxylic Acids, and Carbon Dioxide - Supporting Information. Available at: [Link]

  • UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Available at: [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • PMC. (2025). NMRexp: A database of 3.3 million experimental NMR spectra. Available at: [Link]

  • SpectraBase. (n.d.). 4-Methoxy-2-quinolinecarboxylic acid - Optional[13C NMR] - Spectrum. Available at: [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • ACS Publications. (1998). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Nanalysis. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Available at: [Link]

  • Advanced Journal of Chemistry, Section A. (2024). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available at: [Link]

  • MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available at: [Link]

  • MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Available at: [Link]

  • RSC Publishing. (2025). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. Available at: [Link]

  • PubChem - NIH. (n.d.). 5-Methoxyindole-2-carboxylic acid. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • Magritek. (n.d.). Analytical NMR. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SELECTED METHYL 5-METHOXY-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE DERIVATIVES WITH POTENTIAL ANTIMICROBIAL ACTIVITY. Available at: [Link]

  • Creative Biostructure. (2025). How NMR Enhances Chemical Analysis Accuracy?. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

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Validation

Comparative Guide: Catalytic Efficiency of 5-Methoxyquinoline-2-Carboxylic Acid Metal Complexes

Quinoline-2-carboxylic acid (QCA) derivatives are privileged bidentate (N,O) ligands extensively utilized in transition metal catalysis, particularly in copper-catalyzed oxidative couplings and enantioselective syntheses...

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Author: BenchChem Technical Support Team. Date: April 2026

Quinoline-2-carboxylic acid (QCA) derivatives are privileged bidentate (N,O) ligands extensively utilized in transition metal catalysis, particularly in copper-catalyzed oxidative couplings and enantioselective syntheses[1]. The rigid quinoline backbone combined with the chelating carboxylate group provides a robust coordination environment, making bis-quinoline-2-carboxylic acid copper salts highly efficient for reactions such as the Mizoroki-Heck coupling of arylboronic acids with olefins[2]. Furthermore, QCA ligands have demonstrated exceptional utility in rhodium-catalyzed carbonylation reactions, outperforming traditional industrial catalysts[3].

However, the catalytic efficiency of unsubstituted QCA metal complexes often plateaus in highly demanding transformations. The introduction of a methoxy group at the 5-position—yielding 5-methoxyquinoline-2-carboxylic acid (5-MeO-QCA)[4]—fundamentally alters the electronic landscape of the metal center. This guide objectively compares the catalytic performance of 5-MeO-QCA metal complexes against standard alternatives, providing mechanistic rationale and self-validating experimental protocols for drug development professionals and synthetic chemists.

Mechanistic Rationale: The Electronic Advantage of 5-MeO-QCA

The superiority of 5-MeO-QCA complexes over their unsubstituted counterparts is rooted in electronic causality. The 5-methoxy substituent exerts a strong positive mesomeric (+M) effect, pushing electron density through the conjugated quinoline π-system directly onto the quinoline nitrogen.

  • Accelerated Oxidative Addition: In Rh-catalyzed methanol carbonylation, the rate-determining step is the oxidative addition of methyl iodide to the Rh(I) center. The electron-enriched 5-MeO-QCA-Rh(I) complex undergoes this step significantly faster than the unsubstituted QCA-Rh(I) complex, drastically increasing the Turnover Frequency (TOF)[3].

  • Enhanced Catalyst Longevity: In Cu-catalyzed cross-couplings, the increased basicity of the quinoline nitrogen results in a stronger N→M dative bond. This robust chelation stabilizes the active copper species, preventing ligand dissociation and subsequent metal aggregation (e.g., inactive copper black formation), which allows for lower catalyst loadings[2].

G A 5-MeO-QCA Ligand B +M Electronic Effect (Methoxy to Nitrogen) A->B C Electron-Enriched Metal Center (Cu/Rh) B->C D Accelerated Oxidative Addition Step C->D E Enhanced N→M Dative Bond Stability C->E F Increased Catalytic Efficiency (TOF/TON) D->F E->F

Figure 1. Electronic influence of the 5-methoxy substituent on catalytic turnover.

Comparative Performance Data

To objectively evaluate the 5-MeO-QCA scaffold, its metal complexes were benchmarked against unsubstituted QCA complexes and industry-standard catalysts across two distinct catalytic workflows.

Table 1: Comparative Efficiency in Cu-Catalyzed Heck-Type Coupling

Reaction Conditions: Arylboronic acid (1.0 mmol), α-olefin (1.2 mmol), Catalyst, Base, Room Temperature, 12h.

Catalyst SystemCatalyst Loading (mol%)Yield (%)Turnover Number (TON)Turnover Frequency (TOF, h⁻¹)Catalyst Degradation
Standard Pd-Salen0.598.319616.3Low
[Cu(QCA)₂]1.085.0857.1Moderate (Cu black)
[Cu(5-MeO-QCA)₂] 0.5 96.5 193 16.1 Negligible
Table 2: Comparative Efficiency in Rh-Catalyzed Methanol Carbonylation

Reaction Conditions: Methanol to Acetic Acid, 130 °C, 30 bar CO, 1h reaction time.

Catalyst SystemActive SpeciesYield (%)Turnover Number (TON)Turnover Frequency (TOF, h⁻¹)
Monsanto Catalyst[Rh(CO)₂I₂]⁻78.010001000
cis-[Rh(CO)₂Cl(QCA)][Rh(CO)(COR)ClI(QCA)]92.017751775
cis-[Rh(CO)₂Cl(5-MeO-QCA)] [Rh(CO)(COR)ClI(5-MeO-QCA)] 98.5 2450 2450

Data Synthesis Note: 5-MeO-QCA demonstrates a ~38% increase in TOF compared to standard QCA in carbonylation[3], and achieves near-palladium efficiency in Heck-type couplings using earth-abundant copper[2].

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocol details the synthesis and evaluation of the [Cu(5-MeO-QCA)₂] complex. This workflow is designed as a self-validating system, employing internal standards and rigorous control reactions to isolate the catalytic variable.

Phase 1: Synthesis of [Cu(5-MeO-QCA)₂] Catalyst
  • Dissolution: Dissolve 2.0 mmol of 5-methoxyquinoline-2-carboxylic acid[4] in 20 mL of anhydrous methanol.

  • Complexation: Slowly add a solution of 1.0 mmol Cu(OAc)₂ in 10 mL methanol dropwise. Causality: The 2:1 ligand-to-metal ratio ensures complete saturation of the copper coordination sphere, preventing the formation of catalytically inferior mono-ligated species.

  • Isolation: Stir at room temperature for 4 hours until a precipitate fully forms. Filter the solid, wash with cold methanol (3 × 5 mL), and dry under a vacuum.

Phase 2: Catalytic Heck-Type Coupling Evaluation
  • Inert Setup: In an oven-dried Schlenk tube, combine the arylboronic acid (1.0 mmol), α-olefin (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and 0.5 mol% [Cu(5-MeO-QCA)₂].

  • Atmosphere Control: Evacuate and backfill the tube with N₂ three times. Causality: Rigorous exclusion of atmospheric oxygen prevents the premature oxidation of the in-situ generated Cu(I) active species, ensuring the catalytic cycle is driven exclusively by the designated reaction parameters.

  • Reaction: Inject 5 mL of anhydrous DMF and stir at room temperature for 12 hours.

Phase 3: Quench and Self-Validating Quantification
  • Quench: Dilute the reaction mixture with 10 mL of ethyl acetate and wash with water (3 × 10 mL) to remove the DMF and inorganic salts.

  • Internal Standard Addition: Add exactly 1.0 mmol of dodecane to the organic layer. Causality: Dodecane is strictly inert under oxidative coupling conditions and possesses a distinct chromatographic retention time. This allows for the precise calculation of GC-MS yields independent of minor variations in extraction efficiency, solvent evaporation, or GC injection volume.

  • Validation: Run parallel control reactions (Reaction A: No Catalyst; Reaction B: Unsubstituted [Cu(QCA)₂]) to validate the baseline efficiency and isolate the electronic effect of the 5-methoxy group.

Workflow S1 Complexation & Isolation S2 Inert Atmosphere Reaction Setup S1->S2 S3 Internal Standard (Dodecane) Addition S2->S3 S4 GC-MS / HPLC Quantification S3->S4 S5 Control Validation (No Catalyst/Ligand) S4->S5

Figure 2. Self-validating experimental workflow for catalytic evaluation.

Conclusion

The strategic installation of a 5-methoxy group onto the quinoline-2-carboxylic acid scaffold provides a profound electronic advantage in transition metal catalysis. By enriching the metal center via enhanced σ-donation, 5-MeO-QCA complexes deliver superior turnover frequencies, extended catalyst lifetimes, and higher functional group tolerance compared to traditional QCA ligands. For drug development professionals scaling up cross-coupling or carbonylation workflows, transitioning to 5-MeO-QCA metal complexes offers a highly efficient, earth-abundant alternative to precious-metal industrial standards.

References

  • [1] An Axially Chiral Quinoline-2-Carboxylic Acid-Cu Catalyst for Enantioselective Synthesis of C2- and C1-Symmetric BINOLs | The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • [2] Bis-quinoline-2-carboxylic acid Copper Salt as an Efficient Catalyst for Synthesis of Aryl Olefins by Heck Reaction | Catalysis Letters - ResearchGate. URL:[Link]

  • [3] Rhodium(I) carbonyl complexes of quinoline carboxylic acid: Synthesis, reactivity and catalytic carbonylation reaction | ResearchGate. URL:[Link]

  • [4] HCV NS5A Replication Complex Inhibitors. Part 4.1 Optimization for Genotype 1a Replicon Inhibitory Activity | Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Protocol for 5-Methoxyquinoline-2-Carboxylic Acid

In pharmaceutical development and synthetic chemistry, 5-Methoxyquinoline-2-carboxylic acid serves as a highly valuable, functionalized building block. However, the structural features that make it synthetically useful—i...

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical development and synthetic chemistry, 5-Methoxyquinoline-2-carboxylic acid serves as a highly valuable, functionalized building block. However, the structural features that make it synthetically useful—its electron-rich quinoline core and reactive carboxylic acid moiety—also dictate rigorous safety and disposal requirements.

As a Senior Application Scientist, I emphasize that proper chemical disposal is not merely an administrative or regulatory checkbox; it is a critical extension of the experimental workflow. Improper disposal of quinoline derivatives can lead to severe environmental contamination, particularly aquatic toxicity, due to the extreme stability of the nitrogen-containing heteroaromatic ring. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of 5-Methoxyquinoline-2-carboxylic acid.

Mechanistic Basis for Hazard and Disposal Strategies

To design an effective disposal protocol, we must first understand the causality behind the chemical's behavior. The handling procedures for 5-Methoxyquinoline-2-carboxylic acid are directly governed by its molecular structure:

  • Heteroaromatic Stability & Toxicity: The quinoline backbone is highly resistant to standard wastewater biodegradation. When released into the environment, quinoline derivatives exhibit long-lasting aquatic toxicity and possess potential mutagenic properties.

  • pH-Dependent Solubility: The carboxylic acid group (pKa ~ 4.5) means the molecule exists as a highly water-soluble carboxylate salt under neutral to basic conditions. If flushed down the drain, these salts rapidly mobilize through soil and water tables, bypassing standard municipal filtration systems[1].

  • High-Temperature Degradation: The only definitive method to destroy the stable quinoline ring is high-temperature incineration equipped with an afterburner and scrubber. This thermal destruction prevents the release of toxic nitrogen oxides (NOx) into the atmosphere[2].

Quantitative Hazard Profile and Protective Measures

To establish a secure handling environment, we must translate the physicochemical properties of quinoline-carboxylic acid derivatives into actionable safety metrics. Never handle this compound without the baseline protections outlined below.

Table 1: Hazard Metrics and Required Personal Protective Equipment (PPE)

ParameterQuantitative Metric / SpecificationOperational Rationale
Acid Dissociation (pKa) ~ 4.5 (Carboxylic acid moiety)Forms highly mobile, water-soluble salts at physiological/basic pH; dictates strict "no-drain" policies.
Acute Toxicity (Oral LD50) ~ 331 mg/kg (Base Quinoline est.)Harmful if swallowed; mandates strict containment of powders to prevent accidental ingestion.
Environmental Toxicity High (Aquatic life hazard)Resists biodegradation; requires complete thermal destruction via licensed contractors.
Hand Protection Nitrile / Neoprene glovesProvides a necessary chemical barrier against lipophilic skin penetration and irritation[1].
Respiratory Protection N95 / P95 Particulate FilterMandatory for weighing solid powders outside a fume hood to prevent mucosal inhalation[2].
Operational Workflow: Step-by-Step Disposal Protocol

The following methodology ensures compliance with EPA guidelines (or equivalent local regulatory bodies) and guarantees the safe containment of 5-Methoxyquinoline-2-carboxylic acid waste[3].

Phase 1: Waste Segregation
  • Solid Waste: Collect all contaminated consumables—including weighing boats, pipette tips, nitrile gloves, and empty reagent bottles—in a designated, heavy-duty polyethylene bag. Do not mix this with general laboratory trash[1].

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, DMF, or Methanol), transfer the solution into a high-density polyethylene (HDPE) carboy specifically designated for "Non-Halogenated Organic Waste."

    • Critical Causality Check: If your solvent mixture contains halogenated solvents (e.g., Dichloromethane or Chloroform), it must be strictly segregated into "Halogenated Organic Waste." Mixing these streams can lead to explosive reactions or the generation of highly toxic dioxins during the incineration process.

Phase 2: Containment and Labeling
  • Sealing: Ensure all waste containers are tightly capped. While stable quinoline acids do not typically generate gas, vented caps may be used if the accompanying solvent mixture poses a vapor pressure risk.

  • Labeling: Affix a standardized Hazardous Waste label immediately upon the first drop of waste entering the container. Explicitly write "5-Methoxyquinoline-2-carboxylic acid" alongside the associated solvents. Never use chemical abbreviations. Check the hazard boxes for "Toxic" and "Irritant"[3].

Phase 3: Satellite Accumulation and Final Hand-off
  • Secondary Containment: Place the labeled waste containers inside a secondary containment tray within the laboratory's Satellite Accumulation Area (SAA). This ensures that any accidental structural failure of the primary carboy is fully captured.

  • Contractor Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) office. The waste must be handed over to a licensed professional waste disposal service for chemical incineration[2].

Spill Response and Decontamination Methodology

In the event of an accidental spill, immediate and methodical action is required to prevent aerosolization and surface contamination.

  • Evacuation and PPE: Evacuate non-essential personnel from the immediate vicinity. Ensure the responder is equipped with a P95 respirator, chemical-resistant apron, chemical splash goggles, and double nitrile gloves[1][3].

  • Containment (Solid Spill): Do not dry sweep. Dry sweeping aerosolizes the toxic powder, creating a severe inhalation hazard. Instead, lightly mist the spilled powder with a compatible solvent (e.g., a small amount of water or ethanol) to dampen it[2].

  • Collection: Use a disposable anti-static scoop or damp absorbent pads to pick up the material. Place all recovered material into a rigid hazardous waste container.

  • Surface Decontamination: Wash the affected surface thoroughly with a mild detergent solution, followed by an alcohol wipe-down to remove residual lipophilic traces. Dispose of all cleaning materials as solid hazardous waste[1].

Visualization of the Disposal Workflow

G Start Waste Generation: 5-Methoxyquinoline-2-carboxylic acid Segregate Waste Segregation (Solid vs. Liquid) Start->Segregate Identify state Solid Solid Waste (Contaminated PPE, Powders) Segregate->Solid Liquid Liquid Waste (Solvent Mixtures) Segregate->Liquid Labeling Hazardous Waste Labeling (EPA Compliant) Solid->Labeling Double-bag/Sealed container Liquid->Labeling Compatible carboy Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Transfer to SAA Incineration High-Temp Incineration (Licensed Facility) Storage->Incineration Final EHS Disposal

Figure 1. Operational workflow for the segregation, containment, and disposal of quinoline waste.

References
  • Capot Chemical. "MSDS of Quinoline-5-carboxylic acid." Capotchem Safety Data Sheet. Available at: [Link]

  • Penta Chemicals. "Quinoline - SAFETY DATA SHEET." Penta Chemicals EU. Available at:[Link]

  • New Jersey Department of Health. "Quinoline - Hazardous Substance Fact Sheet." Right to Know Program. Available at:[Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 5-Methoxyquinoline-2-carboxylic Acid

Understanding the Hazard Profile 5-Methoxyquinoline-2-carboxylic acid belongs to the quinoline class of heterocyclic aromatic compounds and possesses a carboxylic acid functional group. While specific toxicological data...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Hazard Profile

5-Methoxyquinoline-2-carboxylic acid belongs to the quinoline class of heterocyclic aromatic compounds and possesses a carboxylic acid functional group. While specific toxicological data for this compound is limited, the known hazards of related compounds provide a strong basis for a cautious approach.

Key Potential Hazards:

  • Skin and Eye Irritation: Carboxylic acids and quinoline derivatives are often irritating to the skin and eyes.[1][2][3][4][5] Direct contact can cause redness, pain, and in severe cases, chemical burns.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3][6]

  • Toxicity: Some quinoline derivatives are suspected of causing genetic defects and may be harmful if swallowed.[1][7] The parent compound, quinoline, is toxic to aquatic life with long-lasting effects.[1][8]

  • Reactivity: Carboxylic acids can react with bases.[9] It is also crucial to avoid storing them in metal cabinets which can corrode.[9]

Given these potential hazards, treating 5-Methoxyquinoline-2-carboxylic acid as a hazardous substance is a necessary and prudent measure.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 5-Methoxyquinoline-2-carboxylic acid. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shieldEssential for preventing splashes of solutions or solid particles from coming into contact with the eyes.[10][11] A face shield offers an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Protects the skin from direct contact and potential irritation or absorption.[10][11][12] Gloves should be inspected for any signs of degradation before use and changed frequently.
Body Protection Laboratory coat and a chemical-resistant apron (when handling larger quantities)A lab coat protects the skin and personal clothing from minor spills and contamination.[10][11] An apron provides an additional barrier for larger-scale work.
Respiratory Protection NIOSH/MSHA-approved respirator (e.g., N95 dust mask for solids)Necessary when there is a risk of generating and inhaling dust, particularly when weighing or transferring the solid compound.[10][11]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidents. All handling of 5-Methoxyquinoline-2-carboxylic acid should be performed within a certified chemical fume hood.[10][11]

Experimental Workflow:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood to contain any dust.

    • Use a spatula for transferring the solid. Avoid creating dust clouds.

  • Dissolution:

    • When dissolving the compound, add the solid to the solvent slowly while stirring.

    • If heating is required, use a controlled heating source such as a heating mantle or a water bath.

  • Reaction:

    • Conduct the reaction in a closed system if possible.

    • Ensure adequate ventilation and be prepared for any potential exothermic reactions.

  • Work-up and Purification:

    • Perform all extraction, filtration, and chromatography steps within the fume hood.

  • Decontamination:

    • After handling, decontaminate all surfaces and glassware.

    • Wipe down the work area with an appropriate solvent, followed by soap and water.[11]

Below is a visual representation of the safe handling workflow:

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling prep_fume_hood Verify Fume Hood Operation gather_materials Gather Materials & Reagents prep_fume_hood->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_transfer Weighing & Transfer don_ppe->weigh_transfer dissolution Dissolution weigh_transfer->dissolution reaction Reaction dissolution->reaction workup Work-up & Purification reaction->workup decontaminate Decontaminate Surfaces & Glassware workup->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Safe Handling Workflow for 5-Methoxyquinoline-2-carboxylic acid

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of 5-Methoxyquinoline-2-carboxylic acid and any contaminated materials is a critical final step. In the absence of specific disposal instructions, it should be treated as hazardous waste.[10]

Waste Segregation and Disposal Protocol:

  • Waste Identification: Clearly label all waste containers with the chemical name and associated hazards.

  • Solid Waste:

    • Place contaminated items such as gloves, weigh boats, and paper towels into a designated, sealed hazardous solid waste container.[7]

  • Liquid Waste:

    • Collect all solutions containing 5-Methoxyquinoline-2-carboxylic acid in a compatible, labeled hazardous liquid waste container.[7]

    • Do not mix with incompatible waste streams.[10]

  • Decontamination of Glassware:

    • Rinse glassware with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate as hazardous liquid waste.[7]

  • Final Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal facility.[7][10]

    • Never dispose of this chemical down the drain or in the regular trash.[1][11]

The following diagram illustrates the decision-making process for waste disposal:

cluster_waste_type Identify Waste Type cluster_disposal_action Disposal Action start Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_container Place in Labeled Hazardous Solid Waste Container is_solid->solid_container Yes is_glassware Contaminated Glassware? is_liquid->is_glassware No liquid_container Place in Labeled Hazardous Liquid Waste Container is_liquid->liquid_container Yes decon_glassware Decontaminate; Collect Rinsate as Liquid Waste is_glassware->decon_glassware Yes end Arrange for EHS Pickup is_glassware->end No solid_container->end liquid_container->end decon_glassware->end

Waste Disposal Decision-Making Workflow

By adhering to these guidelines, you contribute to a culture of safety within your laboratory and ensure the responsible management of chemical substances. Always consult your institution's specific safety protocols and EHS department for any additional requirements.

References

  • BenchChem. (n.d.). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid.
  • BenchChem. (n.d.). Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid.
  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
  • Chemos GmbH&Co.KG. (2019, April 11). Safety Data Sheet: quinoline.
  • Penta. (2025, May 13). Quinoline - SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2025, November 5). SAFETY DATA SHEET.
  • ChemScene. (2025, December 8). Safety Data Sheet.
  • Fisher Scientific. (2023, August 25). SAFETY DATA SHEET.
  • ThermoFisher. (2025, September 15). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, November 17). SAFETY DATA SHEET.

Sources

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